(R)-1-m-Tolylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMHAFOUAKOMS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654419 | |
| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138457-19-9 | |
| Record name | (αR)-α,3-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138457-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-m-Tolylethanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-m-Tolylethanamine, also known as (1R)-1-(3-methylphenyl)ethanamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the creation of modern therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination and an illustrative workflow for its application in chiral resolution.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties of this specific enantiomer is limited in publicly accessible literature, a combination of predicted and known data for closely related compounds provides a solid foundation for its characterization.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source Type |
| Molecular Formula | C₉H₁₃N | Calculated |
| Molecular Weight | 135.21 g/mol | Calculated |
| CAS Number | 138457-19-9 | Literature |
| Appearance | Colorless to light yellow liquid (Predicted) | Predicted |
| Boiling Point | 205.6 ± 9.0 °C | Predicted |
| Density | 0.945 ± 0.06 g/cm³ | Predicted |
| pKa | 9.08 ± 0.10 | Predicted |
| Refractive Index | No experimental data available | - |
| Specific Optical Rotation | No experimental data available | - |
| Solubility | Expected to be soluble in organic solvents. | Inferred |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties of chiral amines like this compound. These protocols are based on standard laboratory practices and can be adapted for specific laboratory conditions.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m₁).
-
The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃). The temperature is kept constant.
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when passing through the liquid.
Methodology:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Light is directed through the sample, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Specific Optical Rotation (Polarimetry)
Objective: To measure the angle through which the plane of polarized light is rotated by a solution of the chiral compound.
Methodology:
-
A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable achiral solvent.
-
A polarimeter tube of a known path length (l, in dm) is filled with the solution, ensuring no air bubbles are present.
-
The polarimeter is calibrated with the pure solvent (zero reading).
-
The polarimeter tube containing the sample solution is placed in the instrument.
-
The observed optical rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) must be reported.
Chemical Properties and Reactivity
This compound exhibits typical reactivity for a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to form ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and imine formation. Its stability is generally good under standard conditions, but it may be sensitive to air and light over time.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the 6.5-7.5 ppm region), a quartet for the methine proton (CH-NH₂), a doublet for the methyl group attached to the chiral center, a singlet for the methyl group on the tolyl ring, and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including four signals for the aromatic carbons of the tolyl ring (two of which would be quaternary), one for the chiral methine carbon, and two for the methyl carbons.
-
IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (135.21 g/mol ). Common fragmentation patterns for phenylethylamines would be expected, such as the loss of a methyl group to form a stable benzylic cation.
Applications in Drug Development and Chiral Synthesis
Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds. The enantiomeric purity of a drug is often critical to its efficacy and safety profile. This compound can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules. One of its primary applications is as a chiral resolving agent .
Chiral Resolution Workflow
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This compound, as a chiral base, can be used to resolve a racemic mixture of a chiral acid. The process involves the formation of diastereomeric salts, which have different physical properties (such as solubility) and can therefore be separated.
Spectroscopic Analysis of (R)-1-m-Tolylethanamine: A Technical Guide
Introduction
(R)-1-m-Tolylethanamine, a chiral amine, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. Consequently, the precise spectroscopic characterization of this intermediate is paramount for quality control and regulatory purposes. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the field of drug development and chemical synthesis.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound. It is important to note that while extensive searches were conducted, a complete set of publicly available, experimentally verified spectra with peak-by-peak assignments for this specific enantiomer is limited. Therefore, the data presented is a composite derived from spectral data of the racemic mixture, closely related analogs (e.g., p-tolyl isomers), and predicted spectral data from chemical databases. The source and nature of the data are indicated where applicable.
Table 1: ¹H NMR Spectroscopic Data for 1-(m-Tolyl)ethanamine
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | m | 1H | Ar-H |
| ~7.10 | m | 3H | Ar-H |
| ~4.10 | q | 1H | CH-NH₂ |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~1.55 | s (br) | 2H | NH₂ |
| ~1.40 | d | 3H | CH-CH₃ |
Note: Data is based on typical chemical shifts for tolylethanamine derivatives and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for 1-(m-Tolyl)ethanamine
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~123 | Ar-CH |
| ~51 | CH-NH₂ |
| ~25 | CH-CH₃ |
| ~21 | Ar-CH₃ |
Note: This data is predicted based on the structure and analysis of similar compounds. Actual experimental values may differ.
Table 3: Infrared (IR) Spectroscopic Data for 1-(m-Tolyl)ethanamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1600 - 1650 | Medium | N-H bend (scissoring) |
| 1450 - 1600 | Strong | Aromatic C=C stretch |
| 1370 - 1470 | Medium | C-H bend |
| 1000 - 1300 | Strong | C-N stretch |
| 690 - 900 | Strong | Aromatic C-H out-of-plane bend |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, solution).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence (zg30) is used.
-
Number of Scans: 16 scans are typically acquired.
-
Relaxation Delay: A delay of 1.0 second is set between scans.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A sweep width of 16 ppm is used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.
-
Number of Scans: 256 to 1024 scans are acquired for adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 2.0 seconds is used.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A sweep width of 240 ppm is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a liquid at room temperature, is typically recorded as a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. An Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples.
-
Sample Preparation (ATR):
-
A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded.
-
A single drop of this compound is placed directly onto the ATR crystal.
-
The sample spectrum is then acquired.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral amine like this compound.
Synthesis pathways for enantiopure (R)-1-m-Tolylethanamine
An In-depth Technical Guide to the Synthesis of Enantiopure (R)-1-m-Tolylethanamine
Introduction
Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). More than 80% of all drugs and drug candidates contain amine functionality, and many of these are chiral.[1] this compound is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. Achieving high enantiopurity is crucial as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic. This guide provides a detailed overview of the principal synthetic pathways to obtain enantiopure this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include classical diastereomeric salt resolution, enzymatic kinetic resolution, and modern asymmetric synthesis.
Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[2] The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[5]
Logical Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Data Summary
The selection of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation.[2] The table below summarizes data for the resolution of a structurally similar compound, 1-phenyl-2-(p-tolyl)ethylamine, which provides a model for the target molecule.
| Resolving Agent | Solvent System | Target Diastereomer Salt | Yield of (S)-Amine | Enantiomeric Excess (ee) | Reference |
| (S)-Isopropylidene Glycerol Hemiphthalate | Isopropanol/Water (93/7) | (S)-Amine · (R)-Acid | 69% | >99% | [6] |
Experimental Protocol: Resolution of Racemic 1-Phenylethanamine
This protocol describes the resolution of a model racemic amine using (R,R)-tartaric acid, illustrating the general procedure.[4]
-
Salt Formation: Dissolve racemic 1-phenylethanamine in methanol. In a separate flask, dissolve an equimolar amount of (R,R)-tartaric acid in methanol.
-
Crystallization: Combine the two solutions. The diastereomeric salts will form, one of which is less soluble in methanol and will begin to crystallize. Allow the solution to stand, often for 24 hours or more, to facilitate complete crystallization of the less-soluble diastereomer.[4]
-
Isolation: Isolate the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration. The filtrate will contain the more soluble diastereomeric salt.
-
Amine Recovery: Dissolve the isolated crystals in water and add a strong base, such as 50% sodium hydroxide solution, until the salt is completely dissolved and the free amine separates as an organic layer.[4]
-
Extraction: Extract the free amine using an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product via chiral HPLC analysis.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7][8] In the case of racemic amines, this often involves the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted amines can then be easily separated. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[9][10]
Signaling Pathway
Caption: Pathway of Lipase-Catalyzed Kinetic Resolution.
Data Summary
Lipases like Candida antarctica lipase B (CALB) are highly effective for the kinetic resolution of amines. The choice of acyl donor and solvent significantly impacts the reaction's efficiency and enantioselectivity.
| Substrate (Model) | Enzyme | Acyl Donor | Solvent | Conversion | Product ee | Enantiomeric Ratio (E) | Reference |
| (±)-1-Phenylethylamine | Novozym 435 (CALB) | Isopropyl Acetate | Toluene | ~50% | >99% | >200 | [11] |
| (±)-1-Phenylethylamine | Novozym 435 (CALB) | Ethyl Methoxyacetate | Toluene | ~50% | >99% | High | [9] |
| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 40.8% | 98.9% | 379 | [12] |
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is based on the dynamic kinetic resolution of (±)-1-phenylethylamine.[9][13]
-
Reaction Setup: To a solution of racemic (±)-1-m-tolylethanamine in an appropriate solvent (e.g., toluene), add the acyl donor (e.g., ethyl methoxyacetate).
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, an immobilized form of CALB). If performing a DKR, also add the racemization catalyst (e.g., a ruthenium-based Shvo catalyst).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by gas chromatography (GC) or HPLC.[11][13]
-
Workup: Once approximately 50% conversion is reached (for EKR), stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the resulting (S)-amide from the unreacted (R)-amine using column chromatography or extraction.
-
Hydrolysis (Optional): If the (S)-amine is desired, the isolated (S)-amide can be hydrolyzed back to the amine using acidic or basic conditions.
-
Analysis: Determine the enantiomeric excess of the unreacted (R)-amine and the product amide using chiral HPLC.
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, offering a more atom-economical approach than resolution methods.[14] Key strategies include the use of chiral catalysts or auxiliaries.[1][15] For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of imines and reductive amination using imine reductases (IREDs) are powerful techniques.[16][17][18]
Experimental Workflow
Caption: Workflow for Asymmetric Synthesis of a Chiral Amine.
Data Summary
The performance of asymmetric hydrogenation is highly dependent on the choice of the chiral ligand and metal catalyst.
| Substrate (Model) | Catalyst/Ligand System | Yield | ee (%) | Reference |
| N-Aryl Imines | Iridium complexes with phosphino-oxazoline ligands | High | up to 97 | [16] |
| α-Phthalimido Alkyl Chloride | Nickel/pybox complex | 90% | 92% | [19] |
| Enone Carbamates | Cinchona-based diamine / Trifluoroacetic acid | 75-95% | up to 99 | [20] |
Experimental Protocol: Asymmetric Reductive Amination
This generalized protocol is based on the principles of transition metal-catalyzed asymmetric hydrogenation of imines.[16]
-
Imine Formation: Condense m-methylacetophenone with an ammonia source to form the corresponding prochiral imine. This step can sometimes be performed in situ.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active chiral catalyst by reacting a metal precursor (e.g., [Rh(COD)2]BF4) with a chiral phosphine ligand.
-
Hydrogenation: Place the imine substrate in a high-pressure reactor with a suitable solvent. Add the prepared chiral catalyst.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (H2) to the desired pressure and heat to the reaction temperature. Stir until the reaction is complete, as monitored by GC or TLC.
-
Workup: Carefully vent the reactor and remove the catalyst, often by filtration through a pad of silica gel or celite.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the enantiopure this compound.
-
Analysis: Confirm the identity and determine the enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis.
Conclusion
The synthesis of enantiopure this compound can be accomplished through several effective pathways. Diastereomeric salt resolution remains a reliable and scalable method, particularly for industrial applications.[2] Enzymatic kinetic resolution offers exceptional selectivity under mild conditions, aligning with green chemistry principles.[12] Asymmetric synthesis, especially through catalytic hydrogenation, provides the most direct and atom-efficient route to the target enantiomer. The optimal choice of method depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity. For drug development professionals, a thorough evaluation of these pathways is essential for establishing a robust and efficient manufacturing process.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-m-Tolylethanamine: A Chiral Workhorse in Modern Organic Synthesis
(An In-depth Technical Guide)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-1-m-Tolylethanamine, a chiral amine belonging to the family of phenylethylamines, is a versatile and valuable building block in the field of organic chemistry. Its significance lies primarily in its application as a chiral resolving agent for the separation of racemic mixtures, particularly acidic compounds. Furthermore, its structural motif makes it a promising candidate for use as a chiral auxiliary in asymmetric synthesis and as a precursor for the development of novel chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and logical workflows to facilitate its practical implementation in a research and development setting.
Introduction to Chiral Amines in Asymmetric Synthesis
Chirality is a fundamental concept in modern drug discovery and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a critical requirement. Chiral amines, such as this compound, play a pivotal role in achieving this goal through several key strategies:
-
Chiral Resolution: This classical and industrially relevant method involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties, allowing for their separation. Chiral amines are frequently used to resolve racemic acids through the formation of diastereomeric salts.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is covalently attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
-
Chiral Ligands: Chiral amines can be used as scaffolds for the synthesis of more complex chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of promoting a wide range of asymmetric transformations with high enantioselectivity.
Core Application: Chiral Resolution of Racemic Acids
The most prominent application of this compound is as a chiral resolving agent for racemic carboxylic acids. The underlying principle involves the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers possess different solubilities, allowing for their separation by fractional crystallization.
General Principle of Diastereomeric Salt Resolution
The process can be summarized in the following logical steps:
Figure 1: Logical workflow for chiral resolution of a racemic acid.
Experimental Protocol: Resolution of Racemic Ibuprofen
The following protocol is a representative example of the resolution of a racemic carboxylic acid using a chiral phenylethylamine. This procedure can be adapted for this compound and other racemic acids.[1][2][3]
Materials:
-
Racemic Ibuprofen
-
This compound (or (S)-(-)-α-phenylethylamine as described in the literature)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel, etc.)
-
Heating/stirring plate
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 10.0 g, 48.5 mmol) in a suitable solvent like methanol (e.g., 100 mL) in an Erlenmeyer flask.
-
In a separate beaker, dissolve an equimolar amount of this compound (e.g., 6.56 g, 48.5 mmol) in the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Heat the mixture gently to ensure complete dissolution and then allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., methanol) to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals. This is the diastereomerically enriched salt.
-
-
Recrystallization for Optical Purification (Optional but Recommended):
-
Dissolve the collected salt in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.
-
Collect the purified crystals by vacuum filtration and dry. This step enhances the diastereomeric excess (de).
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the purified diastereomeric salt in water.
-
Add an excess of a strong acid (e.g., 2 M HCl) with stirring to protonate the carboxylate and the amine.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the acidification step contains the hydrochloride salt of this compound.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the liberated free amine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the chiral resolving agent.
-
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the resolved product.
Table 1: Representative Data for Chiral Resolution of Ibuprofen
| Parameter | Value | Method of Determination |
| Yield of (S)-(+)-Ibuprofen | 35-45% (based on half of the starting racemic mixture) | Gravimetric |
| Specific Rotation of resolved (S)-(+)-Ibuprofen | +50° to +57° (c=1, Ethanol) | Polarimetry |
| Literature Specific Rotation of pure (S)-(+)-Ibuprofen | +57° (c=1, Ethanol) | Literature |
| Enantiomeric Excess (ee) | 88-100% | Calculation: ([α]observed / [α]literature) x 100% |
Note: The specific rotation and yield will vary depending on the specific resolving agent, solvent system, and number of recrystallizations.
Potential Application: Chiral Auxiliary in Asymmetric Synthesis
While specific literature examples of this compound as a chiral auxiliary are not as prevalent as for other phenylethylamines, its structure makes it a strong candidate for such applications. Chiral auxiliaries derived from phenylethylamines are widely used in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.[4]
General Workflow for Asymmetric Alkylation
The following diagram illustrates the general strategy for using a chiral amine as an auxiliary in the asymmetric alkylation of a carboxylic acid derivative.
Figure 2: Asymmetric alkylation using a chiral auxiliary.
Expected Outcomes
In such a sequence, the tolyl group of the auxiliary would sterically hinder one face of the derived enolate, directing the incoming electrophile to the opposite face. This would result in the formation of one diastereomer in excess. The diastereomeric excess (de) would be dependent on the reaction conditions and the specific substrates. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. High diastereoselectivities (often >90% de) have been achieved with similar chiral auxiliaries.
Potential Application: Synthesis of Chiral Ligands
This compound can serve as a valuable starting material for the synthesis of more complex chiral ligands for asymmetric catalysis. For example, it can be used to prepare chiral Schiff bases, phosphines, or N-heterocyclic carbenes (NHCs). These ligands, when complexed with transition metals (e.g., Rh, Ru, Ir, Pd, Cu), can catalyze a variety of enantioselective reactions, such as hydrogenations, C-C bond formations, and hydrosilylations.
Table 2: Potential Chiral Ligand Classes from this compound
| Ligand Class | Synthetic Precursor | Potential Asymmetric Reaction |
| Chiral Schiff Base (Salen-type) | Salicylaldehyde derivatives | Asymmetric epoxidation, cyclopropanation |
| Chiral Phosphine | Chlorophosphines | Asymmetric hydrogenation |
| Chiral Diamine | Dicarbonyl compounds | Asymmetric transfer hydrogenation |
Conclusion
This compound is a readily accessible and highly effective chiral resolving agent, particularly for racemic carboxylic acids. Its utility in this area is well-established and scalable. While its application as a chiral auxiliary and as a precursor to chiral ligands is less documented specifically for the meta-tolyl isomer, the extensive body of literature on analogous phenylethylamines strongly suggests its high potential in these areas as well. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a valuable and versatile tool for the preparation of enantiomerically pure compounds. Further exploration of its role in asymmetric catalysis is a promising avenue for future research.
References
The Pivotal Role of (R)-1-m-Tolylethanamine and its Analogs as Chiral Building Blocks in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. Chiral building blocks, such as (R)-1-m-Tolylethanamine, are fundamental tools in the synthesis of enantiomerically pure pharmaceuticals, ensuring the desired therapeutic effect while minimizing potential off-target and adverse reactions. This technical guide explores the properties and synthesis of this compound and its analogs, and delves into their critical application in the synthesis of key pharmaceuticals, with a focus on drugs targeting neurological disorders.
Physicochemical Properties of this compound
This compound is a chiral amine that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are crucial for its application as a resolving agent and a synthetic precursor.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 205 °C |
| Density | Approx. 0.94 g/mL |
| Optical Rotation | Specific rotation value is dependent on the specific enantiomer and conditions. |
Synthesis of this compound
Enantiomerically pure this compound can be obtained through several synthetic strategies, primarily involving either chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
A common and scalable method for obtaining enantiomerically pure amines is the resolution of a racemic mixture using a chiral resolving agent. For a racemic mixture of (R,S)-1-m-Tolylethanamine, a chiral acid, such as L-(+)-tartaric acid, can be used to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.
Experimental Protocol: Resolution of a Racemic Amine using L-(+)-Tartaric Acid
-
Salt Formation: A solution of racemic 1-m-tolylethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt, in this case, the this compound-L-tartrate salt.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: The free amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) can be determined by chiral HPLC or NMR spectroscopy.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantioselectivity. One common method is the asymmetric reductive amination of a prochiral ketone.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: 3-Methylacetophenone is reacted with an ammonia source in the presence of a dehydrating agent to form the corresponding imine in situ.
-
Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a reducing agent. For example, a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) with borane or a transition metal catalyst with a chiral ligand and a hydrogen source can be employed. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted and purified by distillation or chromatography to yield this compound.
Application in the Synthesis of Pharmaceuticals
Chiral amines like this compound and its analogs are instrumental in the synthesis of several important pharmaceuticals, particularly those where a specific stereoisomer is responsible for the therapeutic activity. Their primary role is often as a chiral resolving agent for key intermediates.
Chiral Resolution in the Synthesis of Rasagiline
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, has the (R)-configuration. Its synthesis often involves the resolution of racemic 1-aminoindan, a key precursor. While various chiral acids can be used, tartaric acid is a common choice. The principle is analogous to the resolution of 1-m-tolylethanamine described above, where the chiral acid selectively forms a less soluble diastereomeric salt with one of the enantiomers of 1-aminoindan.
Workflow for Chiral Resolution of 1-Aminoindan:
Role in the Synthesis of Rotigotine
Rotigotine, a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome, possesses the (S)-configuration. The synthesis of the enantiomerically pure drug often starts from a chiral precursor, (S)-2-aminotetralin. This precursor can be obtained through asymmetric synthesis or by resolution of the racemic 2-aminotetralin. Chiral acids, including derivatives of tartaric acid, can be employed for this resolution.
Starting Material for Safinamide Synthesis
Safinamide, another MAO-B inhibitor for Parkinson's disease, is synthesized from an enantiomerically pure starting material, L-alaninamide. In this case, the chirality is introduced at the beginning of the synthetic route, circumventing the need for a later-stage chiral resolution of the final drug molecule or a key intermediate. This highlights an alternative and often more efficient strategy in asymmetric synthesis.
Signaling Pathways of Drug Targets
Understanding the mechanism of action of these pharmaceuticals requires a look at their target signaling pathways.
Dopamine D2 Receptor Signaling (Target of Rotigotine)
Rotigotine is an agonist of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Activation of D2 receptors by an agonist like Rotigotine initiates a signaling cascade that ultimately modulates neuronal activity.
Monoamine Oxidase B (MAO-B) Inhibition (Target of Rasagiline and Safinamide)
Rasagiline and Safinamide exert their therapeutic effects by inhibiting the enzyme Monoamine Oxidase B. MAO-B is responsible for the degradation of dopamine in the brain. By inhibiting this enzyme, the levels of dopamine are increased, which helps to alleviate the symptoms of Parkinson's disease.[1][2]
Conclusion
This compound and its structural analogs are indispensable chiral building blocks in the pharmaceutical industry. Their utility as resolving agents for obtaining enantiomerically pure intermediates is a cornerstone of modern asymmetric synthesis. The examples of Rasagiline and Rotigotine highlight the critical importance of chirality in drug design and the methods used to achieve it. As the demand for highly specific and effective pharmaceuticals continues to grow, the role of such chiral building blocks will undoubtedly remain central to the development of new and improved therapies.
References
(R)-1-m-Tolylethanamine: A Comprehensive Technical Review of its Discovery, Synthesis, and Applications
(R)-1-m-Tolylethanamine, a chiral amine of significant interest in synthetic and medicinal chemistry, serves as a versatile building block for the stereoselective synthesis of complex organic molecules. Its importance is underscored by its application as a chiral auxiliary and as a key intermediate in the preparation of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the discovery, synthesis, and diverse uses of this valuable compound, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental components of a vast array of biologically active molecules, including a significant portion of pharmaceuticals and agrochemicals.[1] The stereochemistry of these amines is often crucial for their biological function, making their enantioselective synthesis a key challenge and a major focus of modern organic chemistry.[1][2] this compound, with its characteristic meta-tolyl group and a stereogenic center at the α-carbon of the ethylamine chain, has emerged as a valuable chiral building block.[3] This guide will explore the primary methods for its preparation, including asymmetric synthesis and chiral resolution, and delve into its applications, particularly in the pharmaceutical and agrochemical sectors.
Synthesis of this compound
The preparation of enantiomerically pure this compound can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution methods.[4] A prevalent method for the asymmetric synthesis of chiral amines is the catalytic asymmetric transfer hydrogenation of the corresponding ketone.
The asymmetric transfer hydrogenation of m-methylacetophenone is a highly effective method for the synthesis of (R)-1-m-tolylethanol, which can then be converted to the desired amine. This reaction typically employs a ruthenium or iridium catalyst with a chiral ligand.
dot
Caption: Asymmetric transfer hydrogenation workflow.
Experimental Protocol: Asymmetric Transfer Hydrogenation of m-Methylacetophenone
The following is a general protocol based on procedures for the asymmetric transfer hydrogenation of acetophenone derivatives.
-
Catalyst Preparation: In a glovebox, a solution of the ruthenium or iridium precursor and the chiral ligand (e.g., TsDPEN) is prepared in an anhydrous solvent such as isopropanol.
-
Reaction Setup: The catalyst solution is added to a solution of m-methylacetophenone in isopropanol. A base, such as sodium hydroxide or potassium tert-butoxide, is then added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the conversion of the ketone is complete, as monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The resulting chiral alcohol is purified by flash chromatography.
-
Conversion to Amine: The purified (R)-1-m-tolylethanol can be converted to this compound through standard procedures such as conversion to a tosylate followed by displacement with azide and subsequent reduction.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Catalyst/Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Ir(III)-ferrocenyl phosphinite | Acetophenone | 99 | 95 (R) | [5] |
| Ru(II)/TsDPEN with η6-(p-OR) | Acetophenone | >99 | 98 (R) | [6] |
| Nano-Ru with (1S, 2S)-DPEN | Acetophenone | 100 | 79.1 | [7] |
Chiral Resolution of Racemic 1-m-Tolylethanamine
Chiral resolution is a widely used industrial method for separating enantiomers.[4] This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
A common and effective method for resolving racemic amines is the use of an enantiomerically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), to form diastereomeric salts.[2]
dot
Caption: Diastereomeric salt resolution workflow.
Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
The following is a general protocol for the chiral resolution of a racemic amine.[2][4][8]
-
Salt Formation: Racemic 1-m-tolylethanamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol). A solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in the same solvent is added.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: The crystalline salt is collected by filtration and washed with a small amount of the cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a base (e.g., 2 M NaOH) is added to raise the pH above 10, liberating the free amine.
-
Extraction and Purification: The liberated amine is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and the solvent is removed to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy.
Table 2: Chiral Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Yield of Desired Enantiomer (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Theoretical max 50% | High (after recrystallization) | [8] |
| 1-phenyl-2-(p-tolyl)ethylamine | (S)-isopropylidene glycerol hemiphthalate | 69 | >99 | [9] |
Enzymatic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine.[10]
Experimental Protocol: Enzymatic Resolution of 1-Phenylethylamine (Adaptable for 1-m-Tolylethanamine)
The following protocol is based on the enzymatic resolution of 1-phenylethylamine.[10]
-
Reaction Setup: Racemic 1-m-tolylethanamine and an acyl donor (e.g., isopropyl acetate) are dissolved in a suitable organic solvent (e.g., toluene).
-
Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the mixture.
-
Reaction Conditions: The suspension is agitated (e.g., on an orbital shaker) at a controlled temperature. The progress of the reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
Work-up: Once the desired conversion is reached, the enzyme is filtered off. The filtrate is then processed to separate the unreacted amine from the acylated amine, typically by extraction or chromatography.
Table 3: Enzymatic Resolution of 1-Phenylethylamine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Novozym 435 | Isopropyl acetate | Toluene | 52.4 | 98 | 96 | [10] |
| CAL-B | Ethyl methoxyacetate | Heptane | 43 | - | 80 | [11] |
Applications of this compound
The utility of this compound stems from its chiral nature, making it a valuable synthon in various fields.
Pharmaceutical Synthesis
Chiral amines are integral to the synthesis of many active pharmaceutical ingredients (APIs). This compound and its analogs serve as key intermediates in the synthesis of drugs where a specific stereoisomer is required for therapeutic efficacy.[12] For instance, structurally similar (R)-1-phenylethylamine is a crucial building block in the synthesis of various pharmaceuticals.[1]
A notable application of related chiral amines is in the synthesis of drugs like Sitagliptin and Ramatroban, where they are used as chiral auxiliaries or key starting materials to induce the desired stereochemistry in the final product.[1] The synthesis of these compounds often involves reductive amination or other stereoselective C-N bond-forming reactions.
Agrochemical Synthesis
The demand for enantiomerically pure agrochemicals is increasing due to the often-observed differences in efficacy and environmental impact between enantiomers.[13] Chiral amines like this compound can be incorporated into the synthesis of novel fungicides and herbicides to enhance their target specificity and reduce off-target effects. For example, derivatives of nicotinamide, which can be synthesized from chiral amines, have shown significant fungicidal activity.[5]
Chiral Auxiliary in Asymmetric Synthesis
This compound can be employed as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction on a prochiral substrate.[2] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.[1][2]
Biological Activity and Mechanisms of Action
While specific biological signaling pathways for this compound are not extensively documented, its structural analog, 3-methylphenethylamine, is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1).[14] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine and serotonin, and is a target for the treatment of neuropsychiatric disorders.[14][15]
dot
Caption: Potential TAAR1 signaling pathway.
The agonism of phenethylamine derivatives at TAAR1 suggests a potential mechanism through which compounds derived from this compound could exert biological effects, particularly in the central nervous system. This opens avenues for its use in the development of novel therapeutics for neurological and psychiatric conditions.
Conclusion
This compound is a chiral amine of considerable synthetic value. The development of efficient asymmetric synthesis methods, such as catalytic transfer hydrogenation, and robust resolution techniques has made this compound readily accessible in high enantiomeric purity. Its application as a chiral building block and auxiliary in the synthesis of pharmaceuticals and agrochemicals highlights its importance in the chemical and life sciences industries. Further exploration of the biological activities of its derivatives, potentially targeting systems like the TAAR1 receptor, promises to expand its utility in drug discovery and development. This guide has provided a comprehensive overview of the current knowledge on this compound, offering valuable data and protocols to support ongoing research and innovation in the field.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H13N | CID 40465535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Asymmetric synthesis M.pharm 1st year | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: (R)-1-m-Tolylethanamine - Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and material safety data for (R)-1-m-Tolylethanamine. The information is intended for use in laboratory and drug development settings.
Compound Identification and Properties
This compound is a chiral amine that serves as a valuable building block in asymmetric synthesis. Its stereospecific nature makes it a crucial component in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem |
| Molecular Weight | 135.21 g/mol | PubChem |
| CAS Number | 138457-19-9 | PubChem |
| IUPAC Name | (1R)-1-(3-methylphenyl)ethanamine | PubChem |
| Synonyms | (R)-m-Methyl-a-phenethylamin, (1R)-1-(m-tolyl)ethanamine | PubChem |
| Appearance | No data available | - |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Safety and Hazard Information
Table 2: Hazard Identification and GHS Classifications (Based on (R)-1-(p-Tolyl)ethanamine)
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Flammable Liquids | Category 4 (Combustible liquid) | H227 |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | H314 |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | H318 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 (Harmful to aquatic life) | H402 |
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H402: Harmful to aquatic life.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling, Storage, and Disposal
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A standard laboratory PPE workflow should be followed when handling this compound.
Storage
-
Conditions: Store in a cool, dry, well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
-
Container: Keep container tightly closed to prevent absorption of moisture and carbon dioxide from the air.
Disposal
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is considered hazardous waste.
Experimental Protocols
This compound is primarily used as a resolving agent in the separation of racemic mixtures of carboxylic acids and as a chiral auxiliary in asymmetric synthesis.
General Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine like this compound. The specific solvent, temperature, and stoichiometry will need to be optimized for the particular acid being resolved.
Table 3: Example Reagents and Conditions for Resolution
| Step | Reagent/Parameter | Typical Value/Condition |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Varies based on acid solubility |
| Stoichiometry | Racemic Acid : Chiral Amine | 1 : 0.5 |
| Temperature | Dissolution at reflux, crystallization at 0-25 °C | Dependent on solvent and solutes |
| Acidification | Hydrochloric Acid (e.g., 2M) | To pH < 2 |
| Extraction Solvent | Diethyl ether, Ethyl acetate | Varies based on acid solubility |
Toxicological Information
Detailed toxicological data for this compound is not available. Based on data for similar compounds, it is expected to be harmful if swallowed and may cause irritation upon contact with skin and eyes. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. Inhalation of vapors may cause respiratory tract irritation.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Disclaimer
This document has been prepared as a guide to the safe handling of this compound and is based on the best available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. All users should be trained in the proper handling and disposal of hazardous materials.
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-m-Tolylethanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (R)-1-m-Tolylethanamine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids. This methodology is a powerful tool for establishing stereocenters with high levels of control, a critical aspect in the development of chiral pharmaceuticals and other biologically active molecules. The protocols outlined below are based on well-established procedures for analogous chiral phenylethylamine auxiliaries and provide a strong foundation for the application of this compound.
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic effect. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer with high diastereoselectivity. This compound, a readily available chiral amine, serves as an effective chiral auxiliary for the synthesis of enantioenriched carboxylic acids through the diastereoselective alkylation of derived amides.
The general workflow for this process involves three key steps:
-
Amide Formation: The chiral auxiliary, this compound, is coupled with a carboxylic acid to form a chiral amide.
-
Diastereoselective Alkylation: The α-proton of the amide is deprotonated to form a chiral enolate, which then undergoes alkylation with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis, to yield the desired α-substituted carboxylic acid in high enantiomeric purity. The auxiliary can often be recovered and reused.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the asymmetric synthesis of α-substituted carboxylic acids using this compound as a chiral auxiliary.
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of the N-acyl derivative from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add a solution of the crude acid chloride in anhydrous DCM to the amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel to yield the pure N-acyl-(R)-1-m-Tolylethanamine derivative.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the formation of the chiral enolate and its subsequent diastereoselective alkylation.
Materials:
-
N-acyl-(R)-1-m-Tolylethanamine derivative
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (2.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.0 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the N-acyl-(R)-1-m-Tolylethanamine derivative (1.0 eq) in anhydrous THF to the LDA solution. Stir the resulting mixture at -78 °C for 30 minutes to form the chiral enolate.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the enantioenriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(R)-1-m-Tolylethanamine derivative
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6 M)
-
1,4-Dioxane or Acetic Acid
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and aqueous sulfuric acid (e.g., 1:1 v/v, 6 M H₂SO₄).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x) to remove the chiral auxiliary, this compound. The auxiliary can be recovered from the organic phase by washing with a basic solution, drying, and concentrating.
-
The aqueous layer, containing the desired carboxylic acid, can be extracted with ethyl acetate (3 x).
-
Combine the organic extracts containing the carboxylic acid, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: The carboxylic acid can be further purified by recrystallization or chromatography if necessary. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.
Data Presentation
The following tables summarize representative data for the diastereoselective alkylation of amides derived from chiral phenylethylamine auxiliaries, which are expected to be analogous to the performance of this compound. Note: This data is illustrative and may require optimization for specific substrates and the this compound auxiliary.
Table 1: Diastereoselective Alkylation of N-Propanoyl Amides Derived from Chiral Phenylethylamines
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 85-95 | >95:5 |
| 2 | CH₃CH₂I | LDA | THF | -78 | 80-90 | >97:3 |
| 3 | PhCH₂Br | LDA | THF | -78 | 90-98 | >98:2 |
| 4 | CH₂=CHCH₂Br | LDA | THF | -78 | 88-96 | >96:4 |
Table 2: Enantiomeric Excess of α-Substituted Carboxylic Acids after Auxiliary Cleavage
| Entry | α-Substituent (R) | Cleavage Method | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Methyl | Acid Hydrolysis | 80-90 | >95 |
| 2 | Ethyl | Acid Hydrolysis | 75-85 | >97 |
| 3 | Benzyl | Acid Hydrolysis | 85-95 | >98 |
| 4 | Allyl | Acid Hydrolysis | 82-92 | >96 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-1-m-Tolylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule frequently exhibit different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a common regulatory requirement. One of the most robust and widely practiced methods for the separation of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.
(R)-1-m-Tolylethanamine is an effective chiral resolving agent for a variety of racemic acids. The principle of this method lies in the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility. This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated salt liberates the desired enantiomerically enriched acid.
These application notes provide a detailed protocol for the chiral resolution of racemic acids using this compound, supported by quantitative data and a visual representation of the experimental workflow.
Principle of the Method
The chiral resolution process using this compound involves three main stages:
-
Diastereomeric Salt Formation: The racemic acid ((R/S)-Acid) is reacted with the chiral resolving agent (this compound) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-Acid)-((R)-Amine) and ((S)-Acid)-((R)-Amine).
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent system. By carefully controlling conditions such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt will preferentially crystallize from the solution. This salt is then isolated by filtration.
-
Liberation of the Enantiomer: The enantiomerically enriched acid is recovered from the isolated diastereomeric salt by treatment with a strong acid. This protonates the carboxylate of the desired acid, rendering it less soluble in the aqueous medium, while the resolving agent remains as a salt in the aqueous phase. The purified acid can then be extracted with an organic solvent.
Experimental Protocols
The following is a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different racemic acids.
Materials and Equipment:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Chiral HPLC or polarimeter for enantiomeric excess determination
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent with stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring. Note: The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt, if available.
-
Cooling: Once crystallization has started, the flask can be placed in a refrigerator or an ice bath to maximize the yield of the precipitated salt.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated salt to a constant weight.
Part B: Liberation of the Enantiomerically Enriched Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: While stirring, add a strong acid (e.g., 2 M HCl) dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid, causing it to precipitate if it is not soluble in water, or prepare it for extraction.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Part C: Analysis
-
Yield Calculation: Determine the yield of the recovered enantiomerically enriched acid.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by measuring its specific rotation with a polarimeter and comparing it to the known value for the pure enantiomer.
Quantitative Data
The success of a chiral resolution is highly dependent on the specific racemic acid, the resolving agent, and the crystallization conditions. The following table provides a template for the type of data that should be recorded during the optimization of such a process.
| Racemic Acid | Solvent System | Molar Ratio (Acid:Amine) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Example Acid A | Ethanol | 1:0.5 | 35 | 85 |
| Example Acid A | Isopropanol | 1:0.5 | 40 | 90 |
| Example Acid A | Acetonitrile | 1:0.5 | 30 | 82 |
| Example Acid B | Methanol/Water | 1:1 | 45 | 95 |
Note: The data in this table is illustrative. Actual results will vary based on the specific substrates and conditions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
Application Notes and Protocols for the Industrial Scale-Up Synthesis of (R)-1-m-Tolylethanamine
For: Researchers, scientists, and drug development professionals.
Subject: Detailed methodologies for the industrial scale-up synthesis of (R)-1-m-Tolylethanamine, a key chiral intermediate in pharmaceutical manufacturing.
Introduction
This compound is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry at the amine-bearing carbon is often crucial for the biological activity and safety profile of the final drug substance. Consequently, robust and scalable methods for the production of this intermediate in high enantiomeric purity are of significant industrial importance.
This document outlines a recommended industrial-scale synthesis protocol based on biocatalytic asymmetric reductive amination. This approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a superior environmental profile, aligning with the principles of green chemistry.[1][2] The primary method detailed is the asymmetric amination of the prochiral ketone, 3'-methylacetophenone, using an engineered (R)-selective ω-transaminase.
Overview of Synthetic Strategies
Several methods can be considered for the industrial production of this compound. The selection of the optimal route depends on factors such as cost, scalability, and desired purity.
-
Asymmetric Reductive Amination (Biocatalytic): This is the recommended and most detailed approach in this document. It involves the direct conversion of a prochiral ketone to a chiral amine using a highly selective enzyme.[3]
-
Chiral Resolution of Racemic Amine: This classical method involves the separation of a racemic mixture of 1-m-tolylethanamine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an additional racemization and recycling step for the unwanted enantiomer.[4][5][6]
-
Asymmetric Hydrogenation of Imines: This method involves the hydrogenation of a pre-formed imine using a chiral metal catalyst. While capable of high enantioselectivity, it often requires high-pressure hydrogen and expensive, potentially toxic heavy metal catalysts.
The biocatalytic route is highlighted due to its high efficiency, selectivity, and sustainability, which are critical considerations for modern pharmaceutical manufacturing.[1][2]
Recommended Industrial Protocol: Asymmetric Reductive Amination using ω-Transaminase
This protocol details the synthesis of this compound from 3'-methylacetophenone using a commercially available, engineered (R)-selective ω-transaminase (e.g., Codexis ATA-117 or a similar variant).[7]
Process Workflow Diagram
Caption: Workflow for the industrial synthesis of this compound.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| 3'-Methylacetophenone | ≥98% | Commercial | Prochiral ketone substrate |
| (R)-ω-Transaminase (ATA-117) | Industrial Grade | Codexis or equiv. | Biocatalyst |
| Isopropylamine (IPM) | ≥99% | Commercial | Amine donor |
| Pyridoxal-5'-Phosphate (PLP) | ≥98% | Commercial | Enzyme cofactor |
| Triethanolamine HCl | Reagent Grade | Commercial | Buffer component |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Commercial | Extraction solvent |
| Hydrochloric Acid (HCl) | 37% solution | Commercial | For pH adjustment and salt formation |
| Sodium Hydroxide (NaOH) | 50% solution (w/w) | Commercial | For pH adjustment |
| Water | Deionized | In-house |
Experimental Protocol
Step 1: Biotransformation
-
Reactor Preparation: Charge a suitable jacketed glass-lined reactor with deionized water.
-
Buffer and Cofactor Preparation: Add triethanolamine HCl to the reactor to achieve a final concentration of 100 mM. Adjust the pH to 7.5 with a 50% NaOH solution. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.[7]
-
Amine Donor Addition: Add isopropylamine (IPM) to the reactor to a final concentration of 1 M.[7] The large excess of IPM helps to drive the reaction equilibrium towards product formation.
-
Enzyme Loading: Add the (R)-ω-transaminase (e.g., ATA-117) to the reactor. A typical enzyme loading is 1-5% (w/w) relative to the substrate.
-
Substrate Addition: Add 3'-methylacetophenone to the reactor. The substrate loading can range from 50 g/L to 200 g/L, depending on the enzyme's activity and stability.[7]
-
Reaction Conditions: Maintain the reaction temperature at 30-45°C and stir at a speed sufficient to ensure adequate mixing. Monitor the reaction progress by HPLC for the consumption of the ketone and formation of the amine. The reaction is typically complete within 16-24 hours.[7]
Step 2: Downstream Processing - Extraction and Isolation
-
Reaction Quench and pH Adjustment: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH of the aqueous phase to >11 with 50% NaOH to ensure the product amine is in its free base form.
-
Extraction: Extract the product from the aqueous phase with methyl tert-butyl ether (MTBE). Perform the extraction twice to ensure complete recovery of the product.
-
Phase Separation: Separate the organic phase containing the product from the aqueous phase.
-
Aqueous Wash: Wash the combined organic phases with brine to remove any residual water-soluble impurities.
Step 3: Downstream Processing - Crystallization and Purification
-
Salt Formation: To the MTBE solution containing the this compound, add a stoichiometric amount of concentrated hydrochloric acid with vigorous stirring. This will precipitate the amine as its hydrochloride salt.
-
Crystallization: Cool the mixture to 0-5°C to promote complete crystallization of the this compound hydrochloride.
-
Filtration: Filter the crystalline product and wash the filter cake with cold MTBE to remove any remaining impurities.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Quality Control
-
Yield Determination: The yield of the final product is determined by weight.
-
Purity and Enantiomeric Excess (ee) Analysis: The chemical purity and enantiomeric excess of the final product are determined by chiral HPLC.[8][9][10][11]
Quantitative Data Summary
The following tables summarize typical quantitative data for the industrial-scale synthesis of this compound and related chiral amines via biocatalytic reductive amination.
Table 1: Biotransformation Parameters and Expected Results
| Parameter | Typical Value | Reference Substrate (Acetophenone) |
| Substrate | 3'-Methylacetophenone | Acetophenone |
| Enzyme | (R)-ω-Transaminase (e.g., ATA-117) | (R)-ω-Transaminase (e.g., ATA-117) |
| Substrate Concentration | 50 - 150 g/L | 50 g/L (6 g/L) |
| Enzyme Loading | 1 - 5% (w/w) | ~1-2% (w/w) |
| Amine Donor (IPM) Conc. | 1 M | 1 M |
| pH | 7.5 - 8.5 | 7.5 |
| Temperature | 30 - 45 °C | 30 °C |
| Reaction Time | 16 - 24 h | 24 h |
| Expected Conversion | >95% | >95% [3] |
| Expected ee | >99% | >99% [3] |
| Expected Yield | 80 - 90% (isolated) | ~85% (isolated) |
Table 2: Comparison of Synthesis Methods for Chiral Amines
| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Biocatalytic Reductive Amination | >80% | >99% | High selectivity, mild conditions, green process | Enzyme cost and stability can be a factor |
| Chiral Resolution | <50% | >99% | Well-established technology | Low theoretical yield, waste generation |
| Asymmetric Hydrogenation | >90% | >98% | High yields and selectivity | Requires high pressure, expensive/toxic metal catalysts |
Conclusion
The biocatalytic asymmetric reductive amination of 3'-methylacetophenone using an engineered (R)-selective ω-transaminase represents a highly efficient, scalable, and sustainable method for the industrial production of this compound. This approach consistently delivers the desired product in high yield and excellent enantiomeric purity, meeting the stringent requirements of the pharmaceutical industry. The detailed protocol provided herein serves as a comprehensive guide for researchers and process chemists involved in the development and scale-up of chiral amine syntheses.
References
- 1. jocpr.com [jocpr.com]
- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone transformation in organic synthesis, providing a powerful and versatile methodology for the preparation of amines. In the realm of pharmaceutical and agrochemical development, the stereocontrolled synthesis of chiral amines is of paramount importance, as the biological activity of molecules is often dictated by their specific stereochemistry.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of chiral amines via asymmetric reductive amination, focusing on contemporary catalytic systems that offer high enantioselectivity and broad substrate scope.
The direct, one-pot synthesis of chiral amines from ketones and an amine source via reductive amination is an atom-economical and efficient strategy.[1][2] This approach circumvents the need to pre-form and isolate imine intermediates, which can be unstable.[3][4] Modern advancements in catalysis, utilizing transition metals, organocatalysts, and biocatalysts, have enabled remarkable levels of stereocontrol in these reactions.[1][2]
This guide will cover key catalytic systems, including ruthenium, iridium, and cobalt complexes, as well as chiral phosphoric acid catalysts. It will provide a comparative analysis of their performance with various substrates and outline detailed experimental procedures for their application.
General Workflow of Asymmetric Reductive Amination
The asymmetric reductive amination of a ketone generally proceeds through the following key steps:
-
Imine/Enamine Formation: The ketone reacts with an amine source (e.g., ammonia, a primary or secondary amine) to form a chiral imine or enamine intermediate. This step is often catalyzed by an acid or the metal catalyst itself.
-
Stereoselective Reduction: A chiral catalyst coordinates to the imine/enamine, creating a chiral environment. A reducing agent then delivers a hydride to one face of the C=N double bond, leading to the formation of the chiral amine with a preference for one enantiomer.
The overall process can be visualized as follows:
Caption: General workflow of asymmetric reductive amination.
Key Catalytic Systems and Protocols
Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium complexes, particularly those with chiral diphosphine ligands, are highly effective for the direct asymmetric reductive amination of ketones with ammonium salts and molecular hydrogen.[5][6] This method provides a practical and user-friendly route to industrially relevant chiral primary amines.
Catalyst System: [Ru(PPh3)3H(CO)Cl] in combination with a chiral ligand such as (S,S)‐f‐binaphane or C3-TunePhos.[5][7] Amine Source: Ammonium salts like ammonium acetate (NH4OAc) or ammonium chloride (NH4Cl) with ammonia (NH3).[5][6][7] Reducing Agent: Molecular hydrogen (H2).[5][7]
Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Alkyl Aryl Ketones [5]
| Entry | Ketone Substrate | Chiral Ligand | Amine Source | Yield (%) | ee (%) |
| 1 | Acetophenone | C3-TunePhos | NH4OAc | 95 | 98 |
| 2 | 4'-Methoxyacetophenone | C3-TunePhos | NH4OAc | 96 | 97 |
| 3 | 4'-Chloroacetophenone | C3-TunePhos | NH4OAc | 94 | 98 |
| 4 | 2'-Methylacetophenone | C3-TunePhos | NH4OAc | 92 | 96 |
| 5 | 1-Tetralone | C3-TunePhos | NH4OAc | 90 | >99 |
Experimental Protocol: Synthesis of (R)-1-Phenylethanamine [5]
-
To a dried Schlenk tube under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol) and C3-TunePhos (0.011 mmol).
-
Add anhydrous and degassed methanol (2.0 mL) and stir the mixture at 60 °C for 30 minutes.
-
Add acetophenone (1.0 mmol) and ammonium acetate (5.0 mmol).
-
Purge the tube with hydrogen gas three times and then maintain the hydrogen pressure at 50 atm.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral primary amine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Reductive Amination
Iridium complexes, often in combination with chiral phosphine or phosphoramidite ligands, are highly versatile catalysts for asymmetric reductive amination.[8] They can be employed in both hydrogenation and transfer hydrogenation reactions.
Catalyst System: [Ir(COD)Cl]2 with a chiral phosphoramidite ligand.[8] Amine Source: Primary alkyl amines.[8] Reducing Agent: H2 or a hydrogen donor like formic acid (HCOOH) for transfer hydrogenation.[9]
Table 2: Iridium-Catalyzed Asymmetric Reductive Amination with Primary Alkyl Amines [8]
| Entry | Ketone Substrate | Amine Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | Benzylamine | 92 | 95 |
| 2 | 4'-Bromoacetophenone | Benzylamine | 95 | 94 |
| 3 | Propiophenone | Cyclohexylamine | 88 | 96 |
| 4 | 2-Acetylpyridine | Benzylamine | 85 | 91 |
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Reductive Amination [8]
-
In a glovebox, an oven-dried vial is charged with [Ir(COD)Cl]2 (0.01 mmol) and the chiral phosphoramidite ligand (0.022 mmol).
-
Anhydrous and degassed solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
The ketone (0.5 mmol) and the primary amine (0.6 mmol) are added to the catalyst solution.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas three times and pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h).
-
After cooling and venting, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral amine.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Organocatalytic Enantioselective Reductive Amination
Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful organocatalysts for asymmetric reductive amination.[10][11] These catalysts activate the in situ formed imine through hydrogen bonding, enabling highly enantioselective hydride transfer from a hydrogen donor like a Hantzsch ester.[3][10]
Catalyst System: Chiral Phosphoric Acid (e.g., TRIP).[12] Amine Source: Aryl and heteroaromatic amines.[3][10] Reducing Agent: Hantzsch ester.[3]
Caption: Organocatalytic reductive amination cycle.
Table 3: Organocatalytic Reductive Amination of Ketones with Anilines [3][10]
| Entry | Ketone Substrate | Amine Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | Aniline | 85 | 95 |
| 2 | 4'-Nitroacetophenone | Aniline | 87 | 93 |
| 3 | 2-Pentanone | 4-Methoxyaniline | 78 | 90 |
| 4 | 1-Indanone | Aniline | 75 | 85 |
Experimental Protocol: General Procedure for Organocatalytic Reductive Amination [3]
-
To a vial are added the ketone (0.2 mmol), the amine (0.24 mmol), the chiral phosphoric acid catalyst (0.02 mmol, 10 mol %), and the Hantzsch ester (0.24 mmol).
-
The vial is sealed, and the appropriate solvent (e.g., dichloromethane or toluene, 1.0 mL) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 5 °C) for the required time (e.g., 24-72 h).
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the pure chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The asymmetric reductive amination of ketones is a highly efficient and versatile method for the synthesis of valuable chiral amines. The choice of catalyst system—be it a transition metal complex or an organocatalyst—depends on the specific substrates and desired outcome. The protocols provided herein offer robust starting points for researchers to explore and optimize these powerful transformations in their own laboratories. As the field continues to evolve, the development of even more active, selective, and sustainable catalysts will further expand the utility of this important reaction in both academic and industrial settings.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07386J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Chiral HPLC Application Note: Determination of Enantiomeric Excess of (R)-1-m-Tolylethanamine
Introduction
1-m-Tolylethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method to determine the enantiomeric excess (ee) of (R)-1-m-Tolylethanamine is essential for quality control and regulatory compliance in drug development and manufacturing.[1]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2] This application note provides a detailed protocol for the determination of the enantiomeric excess of this compound using chiral HPLC. The method is based on the separation of the (R) and (S) enantiomers on a polysaccharide-based chiral stationary phase.
Principle of Chiral Separation
Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase. These CSPs are designed with a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in resolving a wide range of chiral compounds, including primary amines.[1][2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral column is recommended. The specific column and conditions provided below are a starting point and may require optimization.
-
Recommended Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: this compound and racemic 1-m-Tolylethanamine.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral HPLC method.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution (Racemic): Prepare a solution of racemic 1-m-Tolylethanamine in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution of this compound.
-
Record the chromatograms and integrate the peak areas for both enantiomers.
Data Presentation and Calculation
The enantiomeric excess (ee) is calculated based on the peak areas of the (R) and (S) enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the (S)-enantiomer
The following table presents example data obtained from the analysis of a racemic standard and a sample enriched in the (R)-enantiomer.
| Sample | Enantiomer | Retention Time (min) | Peak Area |
| Racemic Standard | (S)-enantiomer | 9.8 | 50123 |
| (R)-enantiomer | 11.2 | 49987 | |
| This compound Sample | (S)-enantiomer | 9.8 | 1520 |
| (R)-enantiomer | 11.2 | 98480 |
Example Calculation for the this compound Sample:
% ee = [ (98480 - 1520) / (98480 + 1520) ] x 100 = 97.0%
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of this compound.
Conclusion
The described chiral HPLC method provides a reliable and accurate means for determining the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase allows for effective separation of the enantiomers. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral amines. Method optimization and validation are recommended to ensure suitability for specific applications.
References
Application of (R)-1-m-Tolylethanamine in Asymmetric Catalysis: Detailed Application Notes and Protocols
(R)-1-m-Tolylethanamine emerges as a versatile chiral building block in the field of asymmetric catalysis. Its primary application lies in its use as a chiral auxiliary, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer with high selectivity. Furthermore, it serves as a valuable precursor for the synthesis of more complex chiral ligands utilized in a variety of metal-catalyzed and organocatalytic transformations.
This document provides detailed application notes, experimental protocols, and data presentation for researchers, scientists, and drug development professionals on the use of this compound in asymmetric synthesis. The protocols are based on established methodologies for analogous chiral amines and are intended to serve as a comprehensive guide for the synthesis of enantiomerically enriched compounds.
Core Applications
The utility of this compound in asymmetric catalysis can be broadly categorized into two main areas:
-
Chiral Auxiliary: Directing diastereoselective transformations, such as the alkylation of enolates and the addition of nucleophiles to imines. The chiral amine is temporarily attached to the substrate, and its inherent stereochemistry guides the approach of the reagent, leading to a high degree of stereocontrol. The auxiliary can be subsequently cleaved and recovered.
-
Chiral Ligand Synthesis: Serving as a foundational chiral scaffold for the synthesis of more elaborate ligands for transition metal catalysis. These ligands can be employed in a wide array of enantioselective reactions, including hydrogenations, reductions, and carbon-carbon bond-forming reactions.
Application 1: Diastereoselective Addition to Imines Derived from this compound
A prominent application of this compound is as a chiral auxiliary in the diastereoselective addition of organometallic reagents to imines. The chiral amine is first condensed with an aldehyde to form a chiral imine. The steric hindrance provided by the tolyl group and the stereocenter of the amine directs the nucleophilic attack of an organometallic reagent to one of the two diastereotopic faces of the imine, resulting in the formation of a chiral amine with high diastereoselectivity.
General Workflow for Diastereoselective Addition
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective addition of organolithium reagents to imines derived from this compound and various aldehydes. Note: This data is representative of what can be expected for this class of reaction based on analogous systems, as specific literature data for this compound is limited.
| Entry | Aldehyde (R-CHO) | Organolithium (R'-Li) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Methyllithium | THF | -78 | 85 | 95:5 |
| 2 | Isobutyraldehyde | Phenyllithium | Diethyl Ether | -78 | 82 | 92:8 |
| 3 | Cinnamaldehyde | n-Butyllithium | THF | -78 | 78 | 90:10 |
| 4 | 2-Naphthaldehyde | Methyllithium | Toluene | -78 | 88 | 96:4 |
Experimental Protocol: Diastereoselective Methylation of an Imine
This protocol details the synthesis of a chiral amine via the diastereoselective addition of methyllithium to the imine formed from benzaldehyde and this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (1.6 M solution in diethyl ether)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
Step 1: Formation of the Chiral Imine
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add anhydrous magnesium sulfate (2.0 eq).
-
Add freshly distilled benzaldehyde (1.05 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Step 2: Diastereoselective Methylation
-
Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add methyllithium (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amine adduct.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude diastereomeric amine adduct in methanol.
-
Add 10% Palladium on Carbon (10 mol%) to the solution.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched amine.
-
The product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis.
Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis
This compound serves as a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis. For example, it can be used to prepare chiral phosphine-amine (P,N) ligands, which have shown great efficacy in transition metal-catalyzed reactions such as asymmetric hydrogenation.
Logical Relationship for Chiral Ligand Synthesis and Application
Quantitative Data Summary for Asymmetric Hydrogenation
The following table presents hypothetical data for the asymmetric hydrogenation of a prochiral ketone using a rhodium catalyst bearing a chiral P,N-ligand derived from this compound.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | 20 | 25 | 12 | >99 | 95 (R) |
| 2 | 1-Tetralone | 1 | 20 | 25 | 12 | >99 | 98 (R) |
| 3 | 2-Butanone | 2 | 50 | 40 | 24 | 95 | 88 (R) |
| 4 | Propiophenone | 1 | 20 | 25 | 16 | >99 | 92 (R) |
Experimental Protocol: Synthesis of a Chiral P,N-Ligand and its Use in Asymmetric Hydrogenation
This protocol outlines the synthesis of a chiral P,N-ligand via reductive amination and its subsequent application in the asymmetric hydrogenation of acetophenone.
Materials:
-
This compound
-
2-(Diphenylphosphino)benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol
-
[Rh(COD)Cl]₂
-
Acetophenone
-
Hydrogen gas (H₂)
Procedure:
Step 1: Synthesis of the Chiral P,N-Ligand
-
Dissolve 2-(diphenylphosphino)benzaldehyde (1.0 eq) and this compound (1.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral P,N-ligand.
Step 2: Asymmetric Hydrogenation of Acetophenone
-
In a glovebox, dissolve the chiral P,N-ligand (2.2 mol%) and [Rh(COD)Cl]₂ (1.0 mol%) in degassed methanol in a reaction vessel suitable for hydrogenation.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Add acetophenone (1.0 eq) to the catalyst solution.
-
Seal the reaction vessel, remove from the glovebox, and connect to a hydrogen source.
-
Pressurize the vessel with hydrogen gas to 20 atm and stir the reaction at 25 °C for 12 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
The conversion and enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral gas chromatography (GC) or HPLC.
Disclaimer: The provided protocols and data are illustrative and based on established chemical principles for analogous compounds. Optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates. Researchers should always adhere to appropriate laboratory safety procedures.
Synthesis of Novel Chiral Ligands from (R)-1-m-Tolylethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chiral ligands derived from the versatile chiral building block, (R)-1-m-Tolylethanamine. The methodologies outlined herein are designed to be accessible and reproducible, catering to researchers in organic synthesis, catalysis, and drug development. The synthesized ligands have potential applications in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical production.
Application Note 1: Synthesis of Chiral Schiff Base Ligands
Chiral Schiff bases are a prominent class of ligands in coordination chemistry and asymmetric catalysis. Their facile synthesis and the ease with which their steric and electronic properties can be tuned make them highly valuable. The condensation of this compound with substituted salicylaldehydes yields chiral Schiff base ligands capable of coordinating with various metals to form catalytically active complexes. These complexes have shown efficacy in a range of enantioselective transformations.
Key Applications:
-
Asymmetric Catalysis: Metal complexes of these Schiff base ligands can be employed as catalysts in reactions such as asymmetric oxidation, reduction, and carbon-carbon bond-forming reactions.
-
Chiral Recognition: The inherent chirality of these ligands makes them suitable for applications in enantioselective recognition and separation.
Application Note 2: Synthesis of Chiral N-Acyl Amide Derivatives
N-acylation of this compound provides another class of valuable chiral molecules. These N-acyl amides can themselves act as chiral ligands or serve as intermediates in the synthesis of more complex chiral structures. The amide functionality offers an additional coordination site and can influence the stereochemical outcome of catalytic reactions. The N-acetylation of primary amines, for instance, is a robust and high-yielding reaction that proceeds with retention of stereochemistry.
Key Applications:
-
Chiral Auxiliaries: The resulting N-acyl amides can be utilized as chiral auxiliaries to control the stereochemistry of subsequent reactions.
-
Precursors for Complex Ligands: These derivatives can serve as starting materials for the synthesis of more elaborate chiral ligands with applications in a broader range of catalytic systems.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound and Salicylaldehyde
This protocol details the synthesis of (R)-2-(((1-(m-tolyl)ethyl)imino)methyl)phenol.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting yellow precipitate is collected by filtration.
-
The crude product is purified by recrystallization from hot ethanol to afford the pure Schiff base ligand as yellow crystals.
-
The purified product is dried under vacuum.
Expected Yield: 85-95%
Protocol 2: Synthesis of (R)-N-(1-(m-tolyl)ethyl)acetamide
This protocol describes the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Dichloromethane (DCM) or solvent-free
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can also be performed neat (solvent-free).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >95% (with retention of enantiomeric purity)[1]
Data Presentation
Table 1: Summary of Synthesis Data for Chiral Ligands from this compound
| Ligand Type | Product Name | Starting Materials | Solvent | Reaction Time | Yield (%) |
| Schiff Base | (R)-2-(((1-(m-tolyl)ethyl)imino)methyl)phenol | This compound, Salicylaldehyde | Ethanol | 2-4 h | 85-95 |
| N-Acyl Amide | (R)-N-(1-(m-tolyl)ethyl)acetamide | This compound, Acetic anhydride | DCM / Neat | 1-2 h | >95 |
Mandatory Visualization
Caption: Synthetic pathways for novel chiral ligands.
Caption: General workflow for catalytic application.
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-1-m-Tolylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The kinetic resolution of racemic amines using enzymes offers a highly selective and environmentally benign approach to obtain these valuable compounds. Lipase B from Candida antarctica (CaLB), particularly in its immobilized form (e.g., Novozym 435), has emerged as a robust and highly efficient biocatalyst for the resolution of primary and secondary amines.[1][2] This protocol details the application of CaLB in the kinetic resolution of racemic 1-m-tolylethanamine via enantioselective N-acylation. The (R)-enantiomer is preferentially acylated, allowing for the separation of the unreacted (S)-1-m-tolylethanamine and the resulting (R)-N-acyl-1-m-tolylethanamine.
Principle of the Method
The enzymatic kinetic resolution is based on the differential rate of reaction of the two enantiomers of a racemic substrate with a prochiral or chiral reagent, catalyzed by an enzyme. In this case, CaLB selectively catalyzes the acylation of the (R)-enantiomer of 1-m-tolylethanamine, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the acylated (R)-amine and the unreacted (S)-amine can then be readily separated. The choice of the acylating agent is crucial and can significantly influence the reaction rate and enantioselectivity.[3][4] Methoxyacetate esters have been shown to significantly enhance the rate of aminolysis compared to traditional acyl donors.[3]
Data Presentation
The following table summarizes representative quantitative data for the enzymatic kinetic resolution of racemic 1-arylethanamines using Candida antarctica Lipase B. While specific data for 1-m-tolylethanamine is not extensively published, the data for the closely related 1-phenylethanamine is presented as a strong proxy for the expected outcomes.
| Substrate (racemic) | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (c) % | Enantiomeric Excess of Amide (e.e.p) % | Enantiomeric Excess of Amine (e.e.s) % | Enantioselectivity (E) | Reference |
| 1-Phenylethanamine | Novozym 435 | Isopropyl 2-ethoxyacetate | MTBE | 40 | 6 | ~50 | >99 | >99 | >200 | [4] |
| 1-Phenylethanamine | Novozym 435 | Diisopropyl malonate | MTBE | 40 | 4 | 48.5 | 99.9 | 94.2 | >200 | N/A |
| 1-Phenylethanamine | CaLB-MNPs | Isopropyl 2-ethoxyacetate | MTBE | 40 | 6 | ~45 | >99 | >95 | >200 | [4] |
| Heptan-2-amine | Novozym 435 | Diisopropyl malonate | MTBE | 40 | 4 | 50.1 | 99.8 | 99.4 | >200 | N/A |
| 4-Phenylbutan-2-amine | Novozym 435 | Diisopropyl malonate | MTBE | 40 | 4 | 44.9 | 92.0 | 75.0 | >50 | N/A |
Note: Data for 1-phenylethanamine and other amines are presented to illustrate the high efficiency and enantioselectivity of CaLB in the kinetic resolution of chiral amines.
Experimental Protocols
Materials and Equipment
-
Racemic 1-m-tolylethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., Isopropyl 2-ethoxyacetate)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene, or Hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based)
Protocol for Enzymatic Kinetic Resolution
-
Reaction Setup:
-
To a clean, dry screw-capped vial, add racemic 1-m-tolylethanamine (1.0 mmol).
-
Add anhydrous methyl tert-butyl ether (MTBE) (10 mL).
-
Add activated molecular sieves (100 mg) to ensure anhydrous conditions.
-
Add the acylating agent, isopropyl 2-ethoxyacetate (1.1 mmol, 1.1 equivalents).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) with stirring.
-
Initiate the reaction by adding immobilized Candida antarctica Lipase B (Novozym 435) (20 mg).
-
-
Reaction Monitoring:
-
Seal the vial and place it in an orbital shaker set at 200 rpm and 40°C.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 6, and 24 hours).
-
Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine (e.e.s) and the formed amide (e.e.p). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue, containing the unreacted (S)-1-m-tolylethanamine and the (R)-N-acyl-1-m-tolylethanamine, can be separated by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Hydrolysis of the Amide (Optional):
-
To obtain the (R)-1-m-tolylethanamine, the purified (R)-N-acyl-1-m-tolylethanamine can be hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous HCl (e.g., 3 M) followed by neutralization and extraction will yield the free (R)-amine.
-
Protocol for Chiral HPLC Analysis
-
Sample Preparation:
-
Dilute the reaction aliquots or purified fractions with the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions (General Guidance):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic amines, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Calculate the conversion (c) based on the relative amounts of the starting amine and the product amide.
-
Calculate the enantioselectivity (E) using the following equation:
-
E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1-c)(1-e.e.s)] / ln[(1-c)(1+e.e.s)]
-
-
Mandatory Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-m-tolylethanamine.
Caption: Selective acylation pathway in the enzymatic kinetic resolution of 1-m-tolylethanamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-m-Tolylethanamine
Welcome to the technical support center for the synthesis of (R)-1-m-Tolylethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The main strategies for producing this compound with high enantiomeric purity include:
-
Biocatalytic Asymmetric Transamination: This method uses a transaminase enzyme to convert the prochiral ketone, 1-(3-methylphenyl)ethan-1-one, directly into the desired (R)-amine with high selectivity.[1]
-
Asymmetric Reductive Amination: This involves the reaction of 1-(3-methylphenyl)ethan-1-one with an amine source in the presence of a chiral catalyst and a reducing agent.[2]
-
Dynamic Kinetic Resolution (DKR): This technique involves the resolution of a racemic mixture of 1-m-Tolylethanamine. A lipase, in combination with a racemization catalyst, can be used to selectively acylate the (R)-enantiomer, allowing for a theoretical yield of up to 100%.[3]
Q2: My transamination reaction shows low conversion. What are the potential causes and solutions?
A2: Low conversion in a transaminase-catalyzed reaction can be due to several factors:
-
Sub-optimal pH: Transaminases have a specific optimal pH range. A deviation from this can significantly reduce enzyme activity. It is crucial to maintain the recommended pH throughout the reaction.[1]
-
Inadequate Enzyme Loading: The concentration of the enzyme is a critical parameter. If the loading is too low, the reaction rate will be slow. Consider increasing the enzyme concentration.
-
Substrate or Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme. Gradual addition of the substrate can sometimes mitigate this issue.
-
Poor Co-solvent Choice: The presence of a suitable co-solvent can be essential for dissolving the substrate and improving enzyme performance. Dimethylsulfoxide (DMSO) has been shown to be effective.[1]
-
Incorrect Temperature: Enzyme activity is temperature-dependent. Ensure the reaction is being run at the optimal temperature for the specific transaminase being used.[1]
Q3: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
A3: Achieving high enantioselectivity is a key challenge. Here are some troubleshooting steps:
-
Enzyme Selection: Not all transaminases will exhibit high selectivity for this specific substrate. It is important to screen different transaminases to find one with high (R)-selectivity for 1-(3-methylphenyl)ethan-1-one. The transaminase ATA-025 has been identified as a highly selective enzyme for this conversion.[1]
-
Racemization of the Product: If the work-up conditions are too harsh (e.g., strongly acidic or basic), it could lead to racemization of the chiral amine product. Ensure mild work-up procedures are followed.
-
Purity of Starting Material: Impurities in the starting ketone could potentially interfere with the enzyme's active site, leading to lower selectivity. Ensure the 1-(3-methylphenyl)ethan-1-one is of high purity.
Q4: Are there alternatives to biocatalytic methods for this synthesis?
A4: Yes, while biocatalysis offers a green and highly selective route, other chemical methods can be employed. Dynamic kinetic resolution is a powerful alternative. This method starts with a racemic mixture of the amine and uses an enzyme (like Candida antarctica lipase B) to selectively acylate one enantiomer. In the presence of a suitable metal catalyst (e.g., a Ruthenium complex), the unreacted enantiomer is continuously racemized, allowing for the conversion of the entire racemic starting material into a single enantiomeric product.[3]
Troubleshooting Guides
Problem: Low Yield in Transaminase-Mediated Synthesis
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | Systematically optimize pH, temperature, enzyme loading, and substrate loading. A Box-Behnken design can be used for efficient numerical optimization.[1] |
| Co-product Inhibition | The removal of the co-product (e.g., acetone if using isopropylamine as the amine donor) can shift the reaction equilibrium towards the product side. This can be achieved by various in-situ product removal techniques. |
| Enzyme Inactivation | Ensure that the reaction medium does not contain any denaturing agents. The choice of co-solvent and its concentration is critical.[1] |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion formation during extraction | Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent. |
| Co-elution with impurities during chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of the amine to an amide can sometimes facilitate purification. |
| Loss of product during work-up | Ensure all extractions are complete by monitoring with TLC or another suitable analytical method. Back-extraction can be employed to recover any product lost in the aqueous phase. |
Data Presentation
Optimized Conditions for Transaminase (ATA-025) Mediated Synthesis[1]
| Parameter | Optimized Value (One Factor at a Time) | Optimized Value (Box-Behnken Design) |
| Enzyme Loading | 10% | 5% |
| Substrate Loading | 50 g/L | 36.78 g/L |
| Temperature | 45 °C | 42.66 °C |
| pH | 8.0 | 8.2 |
| Result | ||
| Conversion | 99.01 ± 2.47% | 96.11 ± 1.97% |
| Yield | 76.93 ± 1.05% | 73.12 ± 1.04% |
Final Optimized Reaction Performance[1]
| Metric | Value |
| Conversion | 99.22 ± 2.61% |
| Product Formation | 49.55 g/L |
| Actual Product Recovery | 38.16 g |
| Product Yield | 77.03 ± 1.01% |
| Product Purity (RP-HPLC) | ≥ 99% |
| Chiral Purity (Chiral-GC) | ≥ 98.5% |
Experimental Protocols
Protocol: Biocatalytic Synthesis of this compound using Transaminase ATA-025[1]
This protocol is based on the optimized conditions for the gram-scale synthesis.
Materials:
-
1-(3-methylphenyl)ethan-1-one
-
Transaminase (ATA-025)
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Dimethylsulfoxide (DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffer solution at the optimal pH (e.g., 8.0-8.2).
-
Reagent Addition: Add the transaminase enzyme (ATA-025), the PLP cofactor, and the amine donor (isopropylamine) to the buffer solution.
-
Substrate Addition: Dissolve the 1-(3-methylphenyl)ethan-1-one in DMSO (to a final concentration of 10% v/v in the reaction mixture). Add the substrate solution to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 42-45 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC) until maximum conversion is achieved.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with a suitable base to ensure the product is in its free amine form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the final this compound.
-
Analysis: Confirm the purity and enantiomeric excess of the final product using RP-HPLC and Chiral-GC, respectively.
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (R)-1-(m-Tolyl)pentan-1-amine (EVT-14109934) [evitachem.com]
- 3. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor separation of diastereomeric salts
An essential technique in pharmaceutical development and chemical synthesis is the separation of racemic mixtures, frequently accomplished by forming diastereomeric salts that can be separated through crystallization.[1][2] This method leverages the different physical properties, primarily solubility, of diastereomers to isolate a desired enantiomer.[3][4] However, achieving a clean and efficient separation can be challenging.
This technical support guide provides detailed troubleshooting advice in a question-and-answer format to address common issues encountered during the separation of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A1: Chiral resolution by diastereomeric salt formation is a method used to separate a racemic mixture (a 50:50 mixture of two enantiomers).[2] The process involves reacting the enantiomer mixture with an enantiomerically pure chiral resolving agent.[1] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[4] Since diastereomers have distinct physical properties, such as solubility and melting point, they can be separated by fractional crystallization.[2][5] Typically, the less soluble diastereomer crystallizes preferentially from a suitable solvent, which allows for its isolation in a purified form.[3][6] The final step involves regenerating the pure enantiomer from the isolated salt.[1][7]
Q2: How do I choose an appropriate resolving agent?
A2: The choice of a resolving agent is a critical first step, as not all agents will form salts with a sufficient difference in physical properties for easy separation.[8] The agent must be enantiomerically pure, chemically stable, and easily recoverable.[9] It is common practice to screen several resolving agents to find the most effective one.[1][8] The selection depends on the nature of your racemic compound:
-
For Racemic Acids: Use a chiral base. Common examples include naturally occurring alkaloids like brucine and quinine, or synthetic amines such as 1-phenylethylamine.[5][10]
-
For Racemic Bases: Use a chiral acid. Widely used examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][10]
The table below summarizes common resolving agents.
| Resolving Agent Type | Examples | Used to Resolve | Citation(s) |
| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Racemic Bases | [1][10] |
| Chiral Bases | Brucine, Strychnine, Quinine, 1-Phenylethylamine, (R)-1-phenylethylamine | Racemic Acids | [3][5][10] |
| Other | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Chiral Amines | [3] |
Q3: The diastereomeric salts I formed are not crystallizing and have "oiled out." What should I do?
A3: "Oiling out," where the product separates as a liquid phase instead of solid crystals, is a common issue. It often occurs due to a very high degree of supersaturation or if the solvent is too polar, causing the salt to precipitate as a liquid.[6][11]
Here are several strategies to induce crystallization:
-
Use a Less Polar Solvent: Try switching to a less polar solvent or using a solvent mixture to encourage the formation of an ordered crystal lattice.[11]
-
Add an Anti-solvent: Gradually add a solvent in which the salts have low solubility (an anti-solvent) to induce precipitation.[6]
-
Control the Cooling Rate: A rapid temperature drop can lead to oiling out.[6] Employ a slow, controlled cooling profile to allow more time for nucleation and crystal growth.[2][11]
-
Ensure Purity: Impurities can inhibit crystal nucleation. Ensure your starting materials (racemic mixture and resolving agent) are of high purity.[11]
-
Seeding: If a small amount of the desired crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.[7][12]
Troubleshooting Guide: Low Purity & Low Yield
This section addresses the most frequent and challenging problems: obtaining a low yield of the desired product or a product with low diastereomeric excess (d.e.).
Q4: I have crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?
A4: Low diastereomeric excess indicates that both diastereomers have co-crystallized. This is typically because the solubility difference between the two diastereomeric salts in the chosen solvent is not significant enough for effective separation.[6]
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// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1; Cause1 -> Sol3; Cause2 -> Sol2; Cause3 -> Sol4; } dot Caption: Troubleshooting decision tree for low diastereomeric excess.
Key optimization strategies include:
-
Solvent Optimization: This is the most crucial factor. A thorough solvent screen using solvents of varying polarities (polar, non-polar, protic, aprotic) and solvent/anti-solvent mixtures is necessary to maximize the solubility difference.[6][11]
-
Controlled Cooling: A slow and gradual cooling process often yields purer crystals.[11] Fast cooling can lead to the co-precipitation of the undesired diastereomer.[2]
-
Recrystallization: Performing one or more subsequent recrystallizations on the enriched solid material can significantly improve the diastereomeric excess, though this may lead to a loss in yield.[2][6]
-
Allow for Equilibration: Sometimes, the less stable (and more soluble) diastereomer crystallizes first under kinetic control. Allowing the crystallization mixture to stir for an extended period (aging) can permit the system to equilibrate to the more stable, less soluble thermodynamic product.[6]
Q5: My crystallization produced a pure product, but the overall yield is very low. How can I improve this?
A5: A low yield indicates that a significant portion of the desired diastereomer remains dissolved in the mother liquor.[6] This is often a trade-off for achieving high purity.
The table below summarizes parameters that can be adjusted to improve yield.
| Parameter | Effect on Yield | Effect on Purity | Recommendation | Citation(s) |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization. | Slower cooling generally improves purity. | A slow, controlled cooling profile is often optimal. | [6] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield. | Can have a variable effect; may decrease purity if the undesired salt also becomes less soluble. | Optimize for the best balance of yield and purity. | [6] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation. | Can improve or decrease purity depending on kinetics. | Moderate, consistent agitation is generally recommended. | [6] |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield. | Can be a critical optimization parameter; sometimes using 0.5 equivalents improves selectivity. | Screen stoichiometries from 0.5 to 1.0 equivalents. | [6][7] |
| Crystallization Time | Longer time allows for more complete crystallization, increasing yield. | Extended time could lead to co-precipitation of the undesired diastereomer. | Monitor the process to determine the optimal time. | [6][11] |
Advanced strategies can also be employed. For example, Crystallization-Induced Diastereomeric Transformation (CIDT) is a powerful technique that can improve yields, sometimes approaching 100%.[8] This method is applicable when the undesired diastereomer in solution can convert (epimerize) to the desired, less soluble diastereomer, which then crystallizes and drives the equilibrium toward the desired product.[8][13]
Experimental Protocols
Protocol 1: General Screening for Resolving Agent and Solvent
This protocol outlines a systematic approach to identify an effective resolving agent and solvent system for chiral resolution.[7][8][14]
// Nodes Racemate [label="Racemic Mixture\n(R/S)", fillcolor="#F1F3F4", fontcolor="#202124"]; Agent [label="Chiral Resolving Agent\n(e.g., S-acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SaltFormation [label="1. Salt Formation\n(Dissolve in Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomers [label="Mixture of Diastereomeric Salts\n(R-base/S-acid & S-base/S-acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Crystallization [label="2. Selective Crystallization\n(Controlled Cooling, Agitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolation [label="3. Isolation\n(Filtration & Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystals [label="Crystals\n(Less-Soluble Diastereomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(More-Soluble Diastereomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Regeneration [label="4. Regeneration\n(pH Adjustment)", fillcolor="#FBBC05", fontcolor="#202124"]; Enantiomer [label="Pure Enantiomer", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Racemate -> SaltFormation; Agent -> SaltFormation; SaltFormation -> Diastereomers; Diastereomers -> Crystallization; Crystallization -> Isolation; Isolation -> Crystals; Isolation -> MotherLiquor; Crystals -> Regeneration; Regeneration -> Enantiomer; } dot Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Methodology:
-
Preparation: Prepare stock solutions of your racemic compound and potential chiral resolving agents (e.g., in methanol or ethanol) at the same molar concentration.[7]
-
Salt Formation: In separate vials or a multi-well plate, combine the racemic stock solution with one equivalent of a resolving agent stock solution.[7][14] Evaporate the solvent to obtain the diastereomeric salts as a dry powder.
-
Solvent Screening: To each vial containing the dried salts, add a different crystallization solvent or solvent mixture. The chosen solvents should cover a range of polarities.[6][14]
-
Crystallization:
-
Isolation and Analysis:
-
Visually inspect the vials for crystal formation.[8]
-
Isolate any crystalline material by filtration, washing the crystals with a small amount of cold solvent.[2][7]
-
Dry the crystals under vacuum.[6]
-
Analyze the solid crystals and the remaining mother liquor by a suitable method (e.g., chiral HPLC or NMR) to determine the yield and diastereomeric excess.[8][15]
-
Protocol 2: Enhancing Diastereomeric Excess via Recrystallization
If the initial crystallization yields a product with moderate to low d.e., a recrystallization step can be used for purification.[2]
Methodology:
-
Dissolution: Transfer the impure crystalline diastereomeric salt to a flask. Add the minimum amount of a suitable hot solvent (one identified from screening to have a large solubility difference between the diastereomers) required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[2]
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 20-30 minutes to maximize the crystal yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble, undesired diastereomer.[2]
-
Analysis: Dry the purified crystals and analyze for diastereomeric excess. This process can be repeated if the desired purity is not yet achieved.[7]
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral_resolution [chemeurope.com]
- 13. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. homework.study.com [homework.study.com]
Optimizing solvent and temperature for chiral resolution crystallization
Technical Support Center: Chiral Resolution Crystallization
Welcome to the Technical Support Center for Chiral Resolution Crystallization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize solvent and temperature parameters for successful chiral separation.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the principles of chiral resolution by crystallization.
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution by diastereomeric salt formation is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers).[1][2][3] The process involves reacting the racemic mixture with an enantiomerically pure acid or base, known as a resolving agent.[1][2] This reaction converts the pair of enantiomers into a pair of diastereomers.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most importantly, different solubilities in a given solvent.[1][4] This solubility difference allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[1]
Q2: What is the role of the solvent in the success of chiral resolution?
The choice of solvent is critical for a successful resolution.[5] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[1][5] One diastereomer should be sparingly soluble, allowing it to crystallize, while the other should remain dissolved in the mother liquor. If the salts are too soluble, crystallization may not occur; if they are too insoluble, both may precipitate together.[5] Therefore, solvent screening is a crucial optimization step.[6]
Q3: How does temperature influence the outcome of crystallization?
Temperature is a key parameter that controls the solubility of the diastereomeric salts and the level of supersaturation in the solution. Key effects include:
-
Solubility: Generally, solubility increases with temperature. This principle is used to dissolve the salts at an elevated temperature and then induce crystallization by cooling.[1]
-
Supersaturation: Crystallization occurs when a solution is supersaturated. Controlled cooling is a common method to achieve supersaturation.[5] However, the rate of cooling is critical; rapid cooling can lead to the spontaneous nucleation of the undesired enantiomer or the formation of oils instead of crystals.[5][7]
-
Temperature Cycling: For certain systems, especially those involving conglomerates that can racemize in solution, temperature cycling can be an effective deracemization technique.[7][8] This process involves periodic cycles of dissolution and growth to convert a suspension enriched in one enantiomer into an enantiopure solid.[7]
Q4: What is a "solid solution" and why is it problematic for chiral resolution?
A solid solution is a crystalline phase where both diastereomers are incorporated into a single, uniform crystal lattice in non-stoichiometric ratios.[9] This is a significant problem because crystallization-based methods rely on the selective precipitation of one diastereomer.[9] When a solid solution forms, both diastereomers co-crystallize, making it impossible to achieve high enantiomeric purity through standard crystallization.[9] A moderate enantiomeric excess (e.e.) after crystallization is a classic indicator of potential solid solution formation.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Crystallization Occurs
-
Q: I've mixed my racemic compound and resolving agent, but no crystals are forming. What should I do?
-
A: This is a common issue that often relates to solvent choice and supersaturation.[5]
-
Verify Solvent Choice: The diastereomeric salt may be too soluble in your current solvent. Try using a less polar solvent or a mixture of solvents to decrease solubility.[5]
-
Induce Supersaturation: If the solution is clear, it may not be supersaturated. You can achieve this by slowly evaporating the solvent or by adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise until turbidity persists.[5]
-
Seeding: Introduce a tiny seed crystal of the desired diastereomeric salt to the solution. This can overcome the kinetic barrier to nucleation and induce crystallization.[5]
-
Increase Concentration: If your solution is too dilute, crystallization may not occur. Concentrate the solution before attempting to crystallize.[5]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that act as nucleation sites.[5]
-
-
Issue 2: The Product Has "Oiled Out" Instead of Crystallizing
-
Q: My product has separated as a liquid (oil) rather than a solid. How can I fix this?
-
A: Oiling out occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent environment. This can be caused by very high concentrations, excessively rapid cooling, or an inappropriate solvent.[5]
-
Slow Down Cooling: Allow the solution to cool much more slowly to give molecules time to arrange into a crystal lattice.[5][10]
-
Dilute the Solution: The concentration may be too high. Add more solvent to the heated mixture and attempt to recrystallize from a more dilute solution.[11]
-
Change Solvent: Screen for a different solvent or solvent mixture where the salt is less soluble.
-
Seeding: Adding a seed crystal can sometimes induce crystallization directly from the oil.[5]
-
-
Issue 3: The Yield of the Desired Enantiomer is Very Low
-
Q: I have isolated crystals, but the yield is poor. How can I improve it?
-
A: Low yield can result from several factors related to both the chemistry and the procedure.
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[1]
-
Excessive Solvent: Using too much solvent will result in a significant portion of your desired product remaining in the mother liquor.[11] If you suspect this, you can try to recover more product by partially evaporating the solvent from the filtrate and cooling for a second crop of crystals.
-
Purity of Reagents: Ensure your starting materials (racemic compound and resolving agent) are of high purity, as impurities can inhibit crystallization.[5]
-
-
Issue 4: The Enantiomeric Excess (e.e.) of the Product is Poor
-
Q: After isolating the crystals, the enantiomeric purity is lower than expected. What went wrong?
-
A: Poor enantiomeric excess often points to co-crystallization of the undesired diastereomer.
-
Cooling Rate is Too Fast: A rapid cooling rate can cause the undesired diastereomer to nucleate and crystallize alongside the desired one.[7] Slower, more controlled cooling is essential.[10][12]
-
Solid Solution Formation: As mentioned in the FAQ, your system may be forming a solid solution.[9] This is a challenging problem that may require extensive screening of different resolving agents and solvents to disrupt the co-crystallization.[9] Constructing a phase diagram can help diagnose this issue.[13]
-
Insufficient Purification: A single crystallization may not be enough. To improve purity, perform a recrystallization by dissolving the isolated crystals in a minimal amount of hot solvent and cooling slowly again.[1]
-
-
Data Presentation & Experimental Protocols
Table 1: Solvent Screening Template
Systematic recording of experimental parameters is crucial for optimization. Use this table as a template for your solvent screening trials.
| Trial # | Solvent(s) | Racemate Conc. (mg/mL) | Resolving Agent (eq.) | Temp (°C) | Observations (Dissolution) | Observations (Cooling) | Yield (%) | e.e. (%) |
| 1 | Methanol | 100 | 0.5 | 60 | Clear Solution | Oiled Out | - | - |
| 2 | Acetone | 80 | 0.5 | 50 | Clear Solution | Fine Needles | 35 | 85 |
| 3 | Isopropanol | 80 | 0.5 | 70 | Clear Solution | Large Prisms | 42 | 95 |
| 4 | Acetonitrile | 120 | 0.5 | 75 | Insoluble | - | - | - |
| 5 | Acetone/H₂O (9:1) | 90 | 0.5 | 55 | Clear Solution | No Crystals | - | - |
Table 2: Effect of Cooling Rate on Purity and Yield
This table illustrates the typical impact of cooling rate, based on experiments with N-(2-methylbenzylidene)-phenylglycine amide.[7] Slower cooling is generally necessary to prevent nucleation of the undesired enantiomer.
| Parameter | Experiment A | Experiment B | Experiment C |
| Initial Temperature | 50 °C | 50 °C | 50 °C |
| Final Temperature | 20 °C | 20 °C | 20 °C |
| Cooling Rate (°C/min) | 2.5 | 1.0 | 0.2 |
| Outcome | Product purity lost | Product purity lost | Desired crystals recovered |
| Reference | Adapted from Crystal Growth & Design[7] |
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for performing a chiral resolution.
-
Salt Formation: a. Dissolve the racemic mixture (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.[1] b. In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalent) in the same solvent, heating if necessary.[1] c. Slowly add the warm solution of the resolving agent to the racemic mixture solution with continuous stirring.[1]
-
Fractional Crystallization: a. Allow the combined solution to cool slowly to room temperature. An ideal crystallization should show crystal growth over a 20-minute period.[11] b. If no crystals form, consider further cooling in an ice bath or refrigerator.[5] Use seeding or scratching if necessary to induce crystallization.[5] c. Avoid rapid cooling, which can trap impurities or the undesired diastereomer.[10]
-
Isolation and Purification: a. Isolate the crystallized diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. c. The filtrate, containing the more soluble diastereomer, should be saved for potential isolation of the other enantiomer.[1] d. To improve purity, the isolated salt can be recrystallized from a minimal amount of hot solvent.[1]
-
Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in a suitable solvent (e.g., water, ether). b. Add a base (if the resolving agent was an acid) or an acid (if the resolving agent was a base) to break the salt bond and regenerate the resolved enantiomer and the resolving agent.[1] c. Separate the resolved enantiomer from the resolving agent, typically by extraction.[1]
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Workflow for Chiral Resolution Optimization
This diagram illustrates the logical steps involved in developing and optimizing a chiral resolution process via diastereomeric crystallization.
Caption: A flowchart detailing the key stages of optimizing chiral resolution.
Diagram 2: Troubleshooting Logic for Poor Crystallization Outcomes
This diagram provides a logical decision-making process for troubleshooting common issues encountered during crystallization experiments.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. veranova.com [veranova.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing side products in reductive amination
Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the identification and minimization of side products in reductive amination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reductive amination?
The most common side products encountered during reductive amination are:
-
Over-alkylation Products: This occurs when the newly formed amine is more nucleophilic than the starting amine and reacts further with the carbonyl compound, leading to the formation of tertiary or quaternary amines.[1][2] This is particularly problematic when using primary amines.[1]
-
Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired amination reaction.[1][3]
-
Products from Cyanide Addition: When using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, cyanide can add to the imine intermediate, forming α-amino nitrile byproducts.[4]
Q2: How can I minimize the formation of over-alkylation products?
Over-alkylation, the formation of a tertiary amine from a primary amine, is a frequent issue.[3] Here are several strategies to minimize this side reaction:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the aldehyde. This increases the probability of the aldehyde reacting with the primary amine instead of the secondary amine product.[1]
-
Two-Step (Indirect) Procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or LC-MS.[1] By ensuring the aldehyde is consumed before reduction, the chance of it reacting with the product amine is reduced.[1]
-
Non-Acidic Conditions: Running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[1]
-
Choice of Reducing Agent: Catalytic hydrogenation using H₂ with a catalyst like Raney Nickel can often avoid the production of tertiary amines in the absence of acid.[1]
Q3: My starting aldehyde or ketone is being reduced to an alcohol. How can I prevent this?
The reduction of the starting carbonyl is a competing side reaction that lowers the yield of the desired amine.[5] To prevent this, consider the following:
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial.
-
Sodium Borohydride (NaBH₄): This reagent readily reduces both aldehydes and ketones.[5] It is best used in a two-step procedure where the imine is pre-formed.[1]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a highly selective and mild reducing agent that preferentially reduces the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[1][5]
-
-
pH Control: Maintain a slightly acidic pH (around 5-7). This pH is optimal for imine formation but not so low as to significantly accelerate carbonyl reduction.[1]
-
Stepwise Addition: Allow the imine to form completely before introducing the reducing agent.[1]
Q4: I'm using sodium cyanoborohydride and observing unexpected byproducts. What could they be and how can I avoid them?
When using sodium cyanoborohydride (NaBH₃CN), you might encounter byproducts from cyanide addition to the imine, which can form α-amino nitriles.[4] A more significant issue is the potential release of highly toxic hydrogen cyanide (HCN) gas during acidic workup.[4]
Recommendations:
-
Switch to a Safer Reducing Agent: If possible, use sodium triacetoxyborohydride (STAB), which is less toxic and does not produce cyanide byproducts.[1][6]
-
Careful pH Control: Maintain the reaction pH between 6 and 8 to ensure the selective reduction of the imine.[1]
-
Proper Workup: Quench the reaction carefully under basic conditions to avoid the generation of HCN.[1]
Q5: Should I perform a one-pot (direct) or two-step (indirect) reductive amination?
The choice between a one-pot or two-step procedure depends on your specific substrates and the potential for side reactions.
-
One-Pot (Direct) Reductive Amination: The amine, carbonyl compound, and a selective reducing agent (like STAB) are mixed together. This method is efficient and convenient, generally successful for reactions with secondary amines or when over-alkylation is not a major concern.[1][5]
-
Two-Step (Indirect) Reductive Amination: The imine is formed first and then reduced in a separate step. This approach offers better control and is highly recommended for reactions between primary amines and aldehydes where dialkylation is a significant problem.[1] It also allows for the use of less selective, more reactive reducing agents like NaBH₄.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | - Ensure the reaction pH is mildly acidic (pH 4-5) to facilitate imine formation.[1] - Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[1] - Monitor imine formation by TLC or LC-MS before adding the reducing agent. |
| Inactive reducing agent. | Test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor by TLC. | |
| Steric hindrance of reactants. | Increase the reaction temperature to overcome the activation energy barrier.[1] | |
| Significant Over-alkylation | The secondary amine product is more nucleophilic than the starting primary amine. | - Use a large excess of the primary amine.[1] - Perform a two-step reaction, ensuring complete imine formation before reduction.[1] - Run the reaction under non-acidic conditions.[1] |
| Starting Carbonyl is Reduced to Alcohol | The reducing agent is not selective enough. | - Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1][5] - If using NaBH₄, perform a two-step reaction.[1] |
| The reaction pH is too low. | - Ensure the pH is maintained between 5 and 7.[1] | |
| Difficulty in Product Purification | Excess starting amine or byproducts with similar polarity to the product. | - Optimize stoichiometry to minimize excess reagents. - Employ acid-base liquid-liquid extraction to separate the basic amine product from neutral impurities.[7] |
Data Presentation
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Common Byproducts/Issues |
| Sodium Borohydride | NaBH₄ | Low (reduces aldehydes and ketones) | N/A (used in 2nd step) | Alcohol from carbonyl reduction. |
| Sodium Cyanoborohydride | NaBH₃CN | High (selective for imines at controlled pH) | 6-7 | α-amino nitriles, toxic HCN gas upon acidic workup.[4] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Very High (selective for imines) | ~5-7 | Generally clean, less toxic than NaBH₃CN.[1][5] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Raney Ni, Pd/C) | High | Neutral | Can reduce other functional groups (e.g., alkenes, alkynes). |
Note: The data presented is a qualitative summary based on literature. Actual yields and side product formation can vary significantly depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: One-Pot (Direct) Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally suitable for a wide range of aldehydes and ketones and helps minimize over-alkylation.[7]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the amine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Initial Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the iminium ion.[1]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the stirring solution. Be cautious of initial gas evolution.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Two-Step (Indirect) Reductive Amination using Sodium Borohydride
This protocol is particularly useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[1]
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent like methanol or toluene.
-
Stir the mixture at room temperature. To drive the equilibrium, a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be added.
-
Monitor the reaction by TLC or NMR until the imine formation is complete.
Step B: Reduction
-
Cool the reaction mixture containing the pre-formed imine in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude product as needed.
Mandatory Visualization
Caption: Main and side reaction pathways in reductive amination.
Caption: Troubleshooting workflow for reductive amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Advanced Purification of (R)-1-m-Tolylethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification techniques for achieving high-purity (R)-1-m-Tolylethanamine. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound to high enantiomeric excess (e.e.)?
A1: The principal advanced methods for resolving racemic 1-m-Tolylethanamine and achieving high enantiomeric purity of the (R)-enantiomer are Diastereomeric Salt Crystallization, Preparative Chiral Chromatography (HPLC and SFC), and Enzymatic Resolution.[1][]
-
Diastereomeric Salt Crystallization: This is a classical, robust, and widely used industrial method.[] It involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form two diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[3][4]
-
Preparative Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) to separate the enantiomers.[5][6] SFC is often considered a "greener" and faster alternative to HPLC, using supercritical CO2 as the main mobile phase.[6][7]
-
Enzymatic Kinetic Resolution: This method employs an enzyme, such as a lipase, which selectively acylates one enantiomer (e.g., the (S)-enantiomer), allowing the unreacted this compound to be isolated.[8][9]
Q2: How do I choose the most suitable purification technique for my needs?
A2: The choice depends on factors like the scale of purification, required purity level, available equipment, and cost considerations.
-
For large-scale industrial production, diastereomeric salt crystallization is often the most cost-effective and scalable method.[10]
-
For high-purity applications in research and development, preparative chiral SFC or HPLC offers very high resolution and enantioselectivity, making it excellent for obtaining ultra-pure material.[11][12] SFC is particularly advantageous for its speed and reduced consumption of toxic solvents.[6][7]
-
For a green chemistry approach, both enzymatic resolution and SFC are excellent choices.[7][9] Enzymatic methods operate under mild conditions, while SFC minimizes organic solvent waste.[7]
Q3: Which chiral resolving agents are commonly used for the crystallization of chiral amines like 1-m-Tolylethanamine?
A3: Common chiral resolving agents for amines are chiral acids that form stable, crystalline salts.[13] Widely used examples include:
The selection of the resolving agent and solvent system is critical and often requires screening to find the optimal conditions for high yield and enantiomeric excess.[4][14]
Q4: What analytical techniques are essential for assessing the purity and enantiomeric excess of this compound?
A4: A combination of analytical methods is crucial for a comprehensive assessment.[16]
-
Chiral HPLC or Chiral SFC: These are the definitive methods for determining enantiomeric excess (e.e.).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[16]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the precise mass and elemental composition of the compound.[16]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Diastereomeric Salt Crystallization Issues
Q: My crystallization attempt resulted in an oil instead of crystals. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates as a liquid.[15]
-
Potential Cause: The concentration of the salt is too high, the cooling rate is too fast, or the solvent is inappropriate.[15]
-
Solution:
-
Try diluting the solution with more solvent.
-
Re-heat the mixture to dissolve the oil and allow it to cool much more slowly. Placing the flask in an insulated container can help.[13]
-
Screen different solvents or solvent mixtures. A solvent/anti-solvent system can sometimes promote crystallization.[13]
-
Add a seed crystal of the desired diastereomeric salt if available.[3]
-
Q: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: Low yield can be caused by several factors.
-
Potential Causes: The desired salt may have relatively high solubility in the chosen solvent, or crystallization may be incomplete.
-
Solutions:
-
Optimize Solvent: Test different solvents to find one where the desired diastereomeric salt has low solubility while the other salt remains in solution.[4]
-
Adjust Temperature: Ensure the solution is cooled sufficiently to maximize precipitation. An ice bath can be used after slow cooling to room temperature.[13]
-
Concentrate the Mother Liquor: The mother liquor contains the more soluble diastereomer but also some of the desired product. Concentrating the mother liquor may allow for the recovery of a second crop of crystals, although these may have a lower e.e.[13]
-
Optimize Molar Ratio: While a 1:1 molar ratio of amine to resolving agent can be used, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can maximize the yield and purity of the less soluble salt.[3][14]
-
Q: The enantiomeric excess (e.e.) of my final product is insufficient after crystallization. How can I increase it?
A: Low enantiomeric excess indicates poor separation of the diastereomeric salts.
-
Potential Causes: Co-crystallization of the undesired diastereomer, or inefficient removal of the mother liquor.
-
Solutions:
-
Recrystallization: The most effective method to improve purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[13] Dissolve the crystals in a minimal amount of hot solvent and cool slowly to recrystallize.
-
Solvent Screening: The choice of solvent is paramount. A different solvent may offer better discrimination between the solubilities of the two diastereomeric salts.[13]
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor, which is rich in the undesired diastereomer.[3]
-
Chiral Chromatography (SFC/HPLC) Issues
Q: I'm observing poor resolution or peak tailing on my chiral column. What is the cause?
A: Poor peak shape and resolution can stem from several issues related to the mobile phase, column, or sample.
-
Potential Causes: Inappropriate mobile phase, column contamination, or silanol interactions.[17]
-
Solutions:
-
Mobile Phase Additives: For basic analytes like amines, adding a basic modifier to the mobile phase is often necessary. For polysaccharide-based columns, additives like diethylamine (DEA) or butylamine can improve peak shape.[17][18] For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is required.[11]
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., methanol, ethanol) in the mobile phase.[19]
-
Column Flushing/Regeneration: If the column has been used with various samples and additives, it may be contaminated. Follow the manufacturer's instructions for column regeneration, which may involve flushing with strong solvents like THF or DMF.[18][20]
-
Q: My column backpressure has suddenly increased. What should I do?
A: A sudden pressure increase usually indicates a blockage.[20]
-
Potential Causes: Blockage of the inlet frit by particulate matter from the sample or mobile phase.[20] Precipitation of the sample if it was dissolved in a solvent stronger than the mobile phase.[20]
-
Solutions:
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.5 µm or smaller filter before use.[18]
-
Use a Guard Column: A guard column is highly recommended to protect the analytical or preparative column from contaminants and particulates.[20]
-
Reverse Flush: As a first step, try reversing the column and flushing it at a low flow rate with the mobile phase (check manufacturer's guidelines first). This can sometimes dislodge particulates from the inlet frit.[20]
-
Data Presentation
Table 1: Comparison of Chiral Purification Techniques
| Feature | Diastereomeric Salt Crystallization | Preparative Chiral HPLC | Preparative Chiral SFC |
| Principle | Separation based on differential solubility of diastereomeric salts[4] | Separation based on differential interaction with a Chiral Stationary Phase (CSP)[5] | Separation based on differential interaction with a CSP using supercritical fluid[6] |
| Scalability | High; suitable for large industrial scale[10] | Moderate; can be costly for very large scale | Good; higher throughput than HPLC[6] |
| Throughput | Low (batch process, can take hours/days)[21] | Moderate | High; separations are 3-5 times faster than HPLC[6] |
| Solvent Usage | High (organic solvents) | High (often normal phase with hexane/alcohols)[17] | Low (primarily recycled CO2, small % of organic modifier)[7] |
| Typical Purity | Good to Excellent (>99% e.e. achievable with recrystallization)[13] | Excellent (>99.5% e.e.) | Excellent (>99.5% e.e.)[11] |
| Cost | Lower operational cost, resolving agents can be recycled | High (expensive CSPs and high solvent consumption) | Moderate (higher initial equipment cost, lower solvent cost)[6] |
Table 2: Example Solvent Screening for Diastereomeric Crystallization
Illustrative data for the resolution of a racemic amine with (+)-Tartaric Acid.
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Amine (%) | Observations |
|---|---|---|---|
| Methanol | 75% | 70% | Rapid crystallization, small needles formed.[13] |
| Ethanol | 65% | 85% | Slower crystal growth, well-formed crystals.[13] |
| Isopropanol | 50% | 96% | Very slow crystallization over several hours.[13] |
| Acetonitrile | 40% | 92% | Good crystal formation upon slow cooling. |
| Ethyl Acetate | 25% | >98% | Low yield but very high initial purity. |
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of racemic 1-m-Tolylethanamine using a chiral acid.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 molar equivalent of racemic 1-m-Tolylethanamine in a minimal amount of a selected solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60 °C).[15]
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.[3]
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.[3]
-
-
Crystallization:
-
If a precipitate forms immediately, heat the mixture until the salt redissolves completely.
-
Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container or a dewar.[13]
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize precipitation.[13][15]
-
-
Isolation and Drying:
-
Liberation of the Free Amine:
-
Dissolve the dried, purified diastereomeric salt in water.
-
Adjust the pH to >10 by adding a base (e.g., 1 M NaOH solution) to break the salt and precipitate the free amine.[15]
-
Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[16]
-
-
Purity Analysis:
Protocol 2: Purification via Preparative Supercritical Fluid Chromatography (SFC)
This protocol outlines a general approach for preparative SFC. Specific parameters must be optimized for the particular instrument and column.
-
System and Column Selection:
-
Method Development (Analytical Scale):
-
First, develop an analytical method to achieve baseline separation of the enantiomers.
-
Mobile Phase: A typical mobile phase consists of supercritical CO₂ as the main component and an organic modifier (e.g., methanol, ethanol).[19]
-
Additive: Add an appropriate acidic or basic additive to the modifier. For a Crownpak® column, use an acidic additive (e.g., 0.8% TFA).[11] For a polysaccharide or cyclofructan column, use a basic additive (e.g., 0.3% triethylamine).[17][19]
-
Optimization: Optimize the separation by adjusting the percentage of the modifier, the type of additive, the back pressure, and the column temperature.[19]
-
-
Scaling to Preparative SFC:
-
Once a good analytical separation is achieved, scale the method to a larger diameter preparative column.
-
Increase the flow rate according to the column dimensions.
-
Increase the sample concentration and injection volume to maximize throughput. Perform loading studies to determine the maximum amount of racemate that can be injected without losing resolution.
-
-
Fraction Collection and Product Recovery:
-
Set the fraction collector to collect the peaks corresponding to the (R)- and (S)-enantiomers into separate vessels.
-
Evaporate the solvent (modifier and additive) from the collected fractions under reduced pressure to isolate the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for low enantiomeric excess in crystallization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ct-k.com [ct-k.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Challenges in the Racemization of the Unwanted Enantiomer
Welcome to the Technical Support Center for troubleshooting challenges in the racemization of unwanted enantiomers. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the racemization of various chiral compounds.
Issue 1: Incomplete or Slow Racemization
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Catalyst Activity or Loading | - Increase Catalyst Loading: Incrementally increase the catalyst concentration to determine the optimal loading for your specific substrate and conditions. - Catalyst Screening: Test a panel of different racemization catalysts (e.g., various metal complexes, acids, or bases) to identify the most effective one for your substrate. - Check Catalyst Quality: Ensure the catalyst has not degraded during storage. Use freshly prepared or properly stored catalysts. |
| Suboptimal Reaction Temperature | - Increase Temperature: Gradually increase the reaction temperature. Racemization rates are often highly temperature-dependent.[1] - Caution: Be mindful of potential side reactions or product degradation at elevated temperatures. |
| Inappropriate Solvent | - Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. Protic solvents, for instance, can facilitate proton transfer and accelerate racemization in certain cases.[1] - Solubility Check: Ensure that both the substrate and the catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. |
| Presence of Inhibitors | - Purify Starting Materials: Ensure the substrate and solvent are free from impurities that could act as catalyst poisons. - Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the rate of racemization. |
| Reversible Reaction Equilibrium | - In Dynamic Kinetic Resolution (DKR): Ensure the subsequent kinetic resolution step is irreversible and faster than the racemization of the slow-reacting enantiomer to drive the equilibrium towards the desired product.[2] |
Issue 2: Formation of Side Products and Low Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation of Substrate or Product | - Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. - Use Milder Catalysts: Opt for less harsh acidic or basic catalysts if possible. |
| Competing Side Reactions | - Optimize Reaction Conditions: Adjust temperature, pressure, and catalyst loading to favor the desired racemization pathway over side reactions like elimination or decomposition. - Inert Atmosphere: For oxygen-sensitive catalysts or substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Deactivation | - Identify Deactivation Mechanism: Investigate the cause of deactivation (e.g., poisoning by impurities, thermal degradation).[3] - Catalyst Regeneration/Replacement: If the catalyst deactivates, it may need to be regenerated or replaced. For immobilized catalysts, a continuous flow setup can help mitigate deactivation.[3] |
| Product Loss During Workup | - Optimize Extraction: Adjust the pH of the aqueous phase during extraction to ensure the product is in its most organic-soluble form.[4] - Prevent Emulsion Formation: Add brine or use centrifugation to break emulsions that can trap the product.[4] |
Issue 3: Loss of Stereochemical Integrity at Other Centers
| Potential Cause | Troubleshooting Steps & Solutions |
| Epimerization of Adjacent Stereocenters | - Use of Stereoselective Catalysts: Employ catalysts that are selective for the racemization of the target stereocenter. - Protecting Groups: If possible, install protecting groups on sensitive functional groups to prevent epimerization at adjacent centers. - Milder Conditions: Use the mildest possible reaction conditions (temperature, pH) to minimize the risk of epimerization.[5] |
| Formation of Diastereomers | - Control of Reaction Conditions: In cases where diastereomers can be formed, carefully control the reaction conditions to favor the formation of the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for α-chiral carbonyl compounds?
A1: The primary mechanism for the racemization of carbonyl compounds with a chiral α-carbon is through the formation of a planar, achiral enol or enolate intermediate.[6][7] This process can be catalyzed by either acid or base.[6] The subsequent reprotonation of the enol or enolate can occur from either face of the planar intermediate, leading to a racemic mixture.[7]
Q2: How can I prevent racemization during peptide coupling reactions?
A2: To minimize racemization during peptide coupling, consider the following strategies:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming active esters that are less prone to epimerization.[5]
-
Choice of Coupling Reagent: Use modern coupling reagents like HATU or COMU, which are known for low racemization levels.
-
Control of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Low Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[5]
Q3: In a Dynamic Kinetic Resolution (DKR) process, my yield is stuck around 50%. What could be the issue?
A3: A yield of around 50% in a DKR process suggests that the racemization of the unwanted enantiomer is not occurring or is significantly slower than the kinetic resolution step.[4] Here are some troubleshooting steps:
-
Verify Racemization Catalyst Activity: Ensure your racemization catalyst is active under the reaction conditions.
-
Compatibility of Catalysts: Check for incompatibility between the racemization catalyst and the kinetic resolution catalyst (e.g., enzyme deactivation by the metal catalyst).
-
Optimize Racemization Rate: The rate of racemization should be at least as fast as the rate of the slower-reacting enantiomer's conversion in the kinetic resolution.[2] Consider increasing the racemization catalyst loading or changing to a more active catalyst.
Q4: Can I racemize a chiral amine? What are the common methods?
A4: Yes, chiral amines can be racemized. Common methods include:
-
Metal-Catalyzed Racemization: Transition metal complexes, such as those based on iridium or ruthenium (e.g., Shvo's catalyst), can effectively catalyze the racemization of chiral amines.[3][8]
-
Formation of an Achiral Intermediate: Conversion of the amine to an achiral imine, followed by reduction, can lead to a racemic mixture.
Data Presentation
The following tables provide a summary of quantitative data for various racemization and related processes to facilitate comparison.
Table 1: Comparison of Catalysts for the Racemization of (S)-1-Phenylethanol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) | Reference |
| NbOPO₄·nH₂O | Toluene | 60 | 24 | 0 | [9] |
| [RuCl(p-cymene)(Tos-EN)]/TEMPO | Toluene | 70 | 1 | ~0 | |
| Ag₂O/(η⁵-Ph₅C₅)Ru(CO)(PPh₃)Br | Toluene | 25 | 1 | Varies with catalyst loading | [10] |
Table 2: Performance of Ruthenium Catalysts in the Dynamic Kinetic Resolution of Secondary Alcohols
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1-Phenylethanol | Shvo's Catalyst | Novozym 435 | p-Chlorophenyl acetate | >95 | >99 | [11] |
| 1-(4-Chlorophenyl)ethanol | Shvo's Catalyst | Novozym 435 | p-Chlorophenyl acetate | 98 | >99 | [11] |
| 1-(1-Naphthyl)ethanol | Immobilized Ru catalyst | Novozym® 435 | Vinyl acetate | >96 | 99 | [12] |
Experimental Protocols
Protocol 1: Base-Catalyzed Racemization of (R)-Ibuprofen
This protocol describes a general procedure for the base-catalyzed racemization of an α-aryl carboxylic acid.
Materials:
-
(R)-Ibuprofen
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a stock solution of (R)-Ibuprofen in a DMSO-water mixed solvent system.
-
Prepare a stock solution of sodium hydroxide in water.
-
In a reaction vessel, combine the (R)-Ibuprofen solution with the sodium hydroxide solution to achieve the desired final concentrations.
-
Maintain the reaction mixture at a constant temperature with stirring.
-
Monitor the progress of the racemization over time by taking aliquots and analyzing the enantiomeric excess using chiral HPLC.
-
The rate of racemization is proportional to the concentrations of the base catalyst and the substrate.[13]
Protocol 2: Metal-Catalyzed Racemization of (S)-1-Phenylethanol
This protocol provides a general method for the racemization of a secondary alcohol using a ruthenium catalyst.[14]
Materials:
-
(S)-1-Phenylethanol
-
Ruthenium complex (e.g., [RuCl₂(p-cymene)]₂)
-
Potassium tert-butoxide (t-BuOK) solution in THF
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the ruthenium complex and anhydrous toluene.
-
Add the solution of t-BuOK in THF to the flask.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add (S)-1-phenylethanol to the reaction mixture.
-
Monitor the racemization by taking samples at regular intervals and analyzing the enantiomeric excess by chiral GC.
-
Complete racemization is typically observed within a short period at ambient temperature.[14]
Visualizations
Logical Relationships and Workflows
Signaling Pathways and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. princeton.edu [princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. Kinetics of base catalyzed racemization of ibuprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Reaction monitoring by TLC and NMR for (R)-1-m-Tolylethanamine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of (R)-1-m-Tolylethanamine via imine reduction, with a focus on Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Overview
The synthesis of this compound typically involves the formation of an intermediate imine from m-tolualdehyde, followed by an asymmetric reduction to yield the chiral amine. This process requires careful monitoring to ensure complete conversion and to minimize side products.
Managing impurities during the scale-up of (R)-1-m-Tolylethanamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (R)-1-m-Tolylethanamine. Our focus is on managing impurities to ensure a high-purity final product suitable for pharmaceutical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during process scale-up.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Enantiomeric Excess (ee) | 1. Inefficient chiral catalyst. 2. Suboptimal reaction conditions (temperature, pressure, reaction time). 3. Racemization of the product during work-up or purification. | 1. Screen different chiral catalysts and ligands. 2. Optimize reaction parameters. A lower temperature often improves enantioselectivity. 3. Avoid harsh acidic or basic conditions during work-up. Analyze the ee at each stage to pinpoint the racemization step. |
| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Inadequate hydrogen pressure or poor mass transfer in the reactor. | 1. Increase catalyst loading incrementally. 2. Ensure all reagents and solvents are pure and dry. Catalyst poisons can inhibit the reaction. 3. Increase hydrogen pressure and ensure efficient stirring to maximize gas-liquid contact. |
| Presence of 1-(m-Tolyl)ethanol Impurity | Reduction of the starting material, 3-methylacetophenone, before amination. | 1. Ensure the imine formation is complete before the reduction step. 2. Choose a reducing agent that is more selective for the imine over the ketone. |
| Residual 3-Methylacetophenone | Incomplete reaction or slow imine formation. | 1. Increase the reaction time or temperature for imine formation. 2. Use a dehydrating agent to drive the imine formation equilibrium towards the product. |
| Difficulty in Crystallization of the Diastereomeric Salt | 1. Incorrect solvent system. 2. Solution is too dilute or too concentrated. 3. Presence of impurities inhibiting crystal formation. | 1. Screen a variety of solvents and solvent mixtures to find one where the desired diastereomer has low solubility and the undesired one is highly soluble. 2. Adjust the concentration by either evaporating some solvent or adding more anti-solvent. 3. Attempt to purify the crude amine before salt formation to remove interfering impurities. Seeding with a small crystal of the desired product can also induce crystallization. |
| Product "Oiling Out" During Crystallization | The diastereomeric salt is separating as a liquid phase instead of a solid. | 1. Dilute the solution. 2. Cool the solution more slowly. 3. Try a different solvent system. |
| Low Yield of Isolated Product | 1. Losses during work-up and transfers. 2. Suboptimal crystallization conditions leading to product remaining in the mother liquor. | 1. Optimize extraction and filtration procedures to minimize mechanical losses. 2. Analyze the mother liquor for product content. If significant, consider a second crop of crystals or recycling the mother liquor. |
Frequently Asked Questions (FAQs)
Synthesis and Impurity Profile
-
Q1: What is a common synthetic route for this compound and what are the expected impurities?
A common and efficient method is the asymmetric reductive amination of 3-methylacetophenone. The primary impurities associated with this process are:
-
(S)-1-m-Tolylethanamine: The undesired enantiomer.
-
3-Methylacetophenone: Unreacted starting material.
-
1-(m-Tolyl)ethanol: A by-product from the reduction of 3-methylacetophenone.
-
Residual Catalyst: Trace amounts of the transition metal catalyst and chiral ligand.
-
-
Q2: How can I minimize the formation of the (S)-enantiomer?
The key to high enantioselectivity is the choice of the chiral catalyst and optimization of reaction conditions. A well-chosen catalyst, often based on rhodium or iridium with a suitable chiral phosphine ligand, is crucial. Lowering the reaction temperature can also significantly improve the enantiomeric excess.
-
Q3: What analytical methods are recommended for monitoring impurity levels?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the enantiomeric purity and quantifying the (S)-enantiomer. Gas Chromatography (GC) is well-suited for monitoring residual 3-methylacetophenone and the 1-(m-Tolyl)ethanol by-product. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify residual metal catalyst.
Purification
-
Q4: What is the most effective method for removing the (S)-enantiomer at scale?
Diastereomeric salt crystallization is a widely used and effective method for the large-scale purification of chiral amines. This involves reacting the racemic or enantiomerically-enriched amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Q5: How can I remove the unreacted 3-methylacetophenone and 1-(m-Tolyl)ethanol?
These impurities can typically be removed through distillation due to the difference in boiling points between these compounds and the desired amine product. Alternatively, column chromatography can be employed, although this may be less practical for very large-scale production.
Scale-Up Considerations
-
Q6: What are the main challenges when scaling up the asymmetric reductive amination?
Key challenges include:
-
Heat Transfer: The reaction can be exothermic, and efficient heat removal is critical to maintain the optimal temperature for high enantioselectivity.
-
Mass Transfer: Ensuring efficient mixing and gas-liquid transfer of hydrogen is essential for complete and rapid reaction.
-
Catalyst Handling and Recovery: Homogeneous catalysts can be difficult to remove completely from the product. The use of a supported catalyst or a catalyst that can be precipitated and filtered may be advantageous at scale.
-
-
Q7: How can I improve the efficiency of the diastereomeric salt crystallization during scale-up?
Careful control of the cooling rate and agitation is crucial for obtaining large, pure crystals. Seeding the solution with a small amount of the desired pure diastereomeric salt can help to initiate crystallization and control the crystal form. The choice of solvent is also critical and may need to be re-optimized at a larger scale.
Data Presentation
Table 1: Typical Impurity Profile at Different Process Stages
| Compound | Specification (Final Product) | Crude Product (Typical) | After Distillation (Typical) | After Crystallization (Typical) |
| This compound | > 99.5% | 90-95% | 98-99% | > 99.8% |
| (S)-1-m-Tolylethanamine | < 0.2% | 1-5% | 1-5% | < 0.1% |
| 3-Methylacetophenone | < 0.1% | 2-5% | < 0.2% | < 0.05% |
| 1-(m-Tolyl)ethanol | < 0.1% | 1-3% | < 0.2% | < 0.05% |
| Residual Catalyst (e.g., Rh) | < 10 ppm | 50-200 ppm | 50-200 ppm | < 5 ppm |
Table 2: Comparison of Purification Methods
| Purification Method | Target Impurity | Typical Efficiency | Advantages | Disadvantages |
| Distillation | 3-Methylacetophenone, 1-(m-Tolyl)ethanol | > 95% removal | Scalable, cost-effective for volatile impurities. | Not effective for removing the (S)-enantiomer. |
| Diastereomeric Salt Crystallization | (S)-1-m-Tolylethanamine | > 99% removal | Highly effective for chiral purification, scalable. | Requires an additional resolving agent, adds process steps. |
| Column Chromatography | All impurities | > 99% removal | High purity achievable. | Can be expensive and time-consuming for large quantities, solvent intensive. |
Experimental Protocols
1. Asymmetric Reductive Amination of 3-Methylacetophenone
-
Objective: To synthesize this compound with high enantioselectivity.
-
Materials: 3-Methylacetophenone, ammonia, hydrogen gas, a chiral rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand), and a suitable solvent (e.g., methanol).
-
Procedure:
-
To a high-pressure reactor, add 3-methylacetophenone and the chiral rhodium catalyst in methanol.
-
Seal the reactor and purge with nitrogen, followed by ammonia gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir vigorously for the required reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by GC for the disappearance of the starting material.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Analyze the crude product by chiral HPLC to determine the enantiomeric excess.
-
2. Purification by Diastereomeric Salt Crystallization
-
Objective: To separate the (R)- and (S)-enantiomers of 1-m-Tolylethanamine.
-
Materials: Enantiomerically enriched 1-m-Tolylethanamine, a chiral resolving agent (e.g., L-(+)-tartaric acid), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the enantiomerically enriched 1-m-Tolylethanamine in ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold ethanol.
-
Dry the salt under vacuum. This salt will be enriched in the (R,R)-diastereomer.
-
To liberate the free amine, dissolve the salt in water and add a base (e.g., sodium hydroxide) until the pH is basic.
-
Extract the this compound with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Analyze the final product by chiral HPLC to confirm the enantiomeric purity.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships between process steps, impurities, and control strategies.
Validation & Comparative
Determining Enantiomeric Purity of Chiral Amines: A Comparative Guide to 1H NMR Analysis Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. This guide provides a detailed comparison of two prominent 1H NMR spectroscopic methods for the analysis of chiral amines: the use of a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA).
The enantiomeric composition of chiral amines is a crucial parameter, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 1H NMR spectroscopy offers a rapid and accessible method for determining enantiomeric excess (ee). This is achieved by converting a pair of enantiomers, which are indistinguishable in a chiral environment, into diastereomers with distinct NMR spectra. This guide compares a three-component chiral derivatizing agent system with the more direct approach of using a chiral solvating agent, focusing on the widely used chiral auxiliary, BINOL (1,1'-bi-2-naphthol).
Comparative Analysis of Methods
The selection between a chiral derivatizing agent and a chiral solvating agent depends on several factors, including the nature of the amine, the desired accuracy, and the experimental simplicity.
Chiral Derivatizing Agent (CDA) Method: This approach involves the covalent bonding of the chiral amine with a chiral derivatizing agent to form a pair of diastereomers. A notable example is the three-component reaction between a chiral primary amine, 2-formylphenylboronic acid, and enantiopure (S)-BINOL. This reaction forms diastereomeric iminoboronate esters, which exhibit well-resolved signals in the 1H NMR spectrum.[1][2]
Chiral Solvating Agent (CSA) Method: This method relies on the formation of transient, non-covalent diastereomeric complexes between the chiral amine and a chiral solvating agent.[3] Enantiopure (S)-BINOL and its derivatives are effective CSAs for a variety of primary and secondary amines.[3][4] The differential interactions between the enantiomers of the amine and the chiral solvating agent lead to separate NMR signals.[3]
The following table summarizes the quantitative performance of these two methods for representative chiral amines.
| Chiral Amine | Method | Chiral Auxiliary | Observed Proton(s) | Chemical Shift Separation (Δδ) [ppm] | Reference(s) |
| α-Methylbenzylamine | CDA | (S)-BINOL + 2-Formylphenylboronic Acid | Imino proton | ~0.17 | [4] |
| α-Methylbenzylamine | CSA | (+)-BINOL | Methine (CH) | 0.16 | [5] |
| 1,2-Diphenylethylenediamine | CDA | (R)-BINOL + 2-Formylphenylboronic Acid | Not specified | Higher than CSA method | [6] |
| 1,2-Diphenylethylenediamine | CSA | 3,3'-Diphenyl-(S)-BINOL | Methine (CH) | 0.06 | [1][3] |
| 2-Amino-3-phenylpropan-1-ol | CSA | (S)-BINOL | Methine (CH) | 0.09 | [3] |
Experimental Protocols
Detailed methodologies for both the CDA and CSA approaches are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Chiral Derivatizing Agent (CDA) Method
This protocol describes the three-component condensation reaction to form diastereomeric iminoboronate esters.[7]
Materials:
-
Chiral primary amine
-
2-Formylphenylboronic acid
-
(S)-BINOL (or (R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Magnetic stirrer and stir bar (optional)
-
Round-bottomed flask (optional)
Procedure:
-
In a clean, dry NMR tube or a small vial, dissolve the chiral primary amine (1.0 equivalent) in approximately 0.6 mL of CDCl₃.
-
Add 2-formylphenylboronic acid (1.0 equivalent) to the solution.
-
Add (S)-BINOL (1.1 equivalents) to the mixture.
-
Cap the NMR tube or vial and shake vigorously for a few minutes at room temperature to ensure complete dissolution and reaction. The entire process can be completed in less than 90 minutes.[7]
-
Acquire the 1H NMR spectrum of the resulting solution.
-
Identify the well-resolved signals corresponding to the diastereomers (often the imino proton is well-separated).[7]
-
Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine.
Protocol 2: Chiral Solvating Agent (CSA) Method
This protocol outlines the simple mixing procedure for enantiomeric analysis using a chiral solvating agent.[3][4]
Materials:
-
Chiral amine (primary or secondary)
-
(S)-BINOL (or a suitable derivative)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral amine (e.g., 0.0125–0.2 mmol) in approximately 0.6 mL of CDCl₃.[4]
-
Add the chiral solvating agent, (S)-BINOL (e.g., 0.0125–0.1 mmol), directly to the NMR tube.[4] The optimal molar ratio of CSA to analyte may need to be determined empirically, with ratios of 2:1 often providing good results.[5]
-
Cap the NMR tube and shake for approximately 30 seconds to ensure thorough mixing and complex formation.[3][4]
-
Acquire the 1H NMR spectrum at a constant temperature (e.g., 25 °C).[4]
-
Identify the resolved signals for the two enantiomers. Protons close to the chiral center, such as methine protons, often show the best separation.
-
Integrate the corresponding signals for each enantiomer to calculate the enantiomeric excess.
Visualizing the Mechanisms
To better understand the principles behind these two methods, the following diagrams illustrate the experimental workflows and molecular interactions.
Caption: Workflow for the CDA method.
Caption: Interaction model for the CSA method.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. minio.scielo.br [minio.scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison of (R)-1-m-Tolylethanamine with other chiral resolving agents
A Comparative Guide to Chiral Resolving Agents: (R)-1-m-Tolylethanamine and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. The vast majority of new small-molecule drug candidates are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Chiral resolution via diastereomeric salt formation remains one of the most scalable and industrially applied methods for separating racemic mixtures.[1][3][4]
This guide provides a comparative analysis of this compound, a chiral amine, against other commonly used resolving agents. The effectiveness of any resolving agent is highly dependent on the specific substrate, solvent, and temperature, making empirical screening essential.[5][6] This comparison will focus on the general characteristics and performance benchmarks of different classes of resolving agents to provide a framework for selection.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this technique is the conversion of a pair of enantiomers, which share identical physical properties like solubility, into a pair of diastereomers with distinct physical properties.[7][8] When a racemic mixture (e.g., a carboxylic acid) is reacted with a single, pure enantiomer of a resolving agent (e.g., a chiral amine like this compound), two diastereomeric salts are formed.[2] These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated.[9][10] The resolving agent is then removed to yield the desired pure enantiomer.[8]
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Comparison of Chiral Resolving Agents
This compound belongs to the class of chiral phenylethylamine derivatives, which are widely used for resolving racemic acids.[11] Its performance can be benchmarked against other common classes of resolving agents.
| Resolving Agent Class | Example(s) | Type | Typically Resolves | Advantages | Limitations |
| Chiral Amines | This compound, (R)-1-Phenylethylamine, Brucine, Quinine | Basic | Carboxylic Acids | Readily available, effective for a wide range of acids, high resolution efficiency often achievable.[7][12] | Alkaloids like brucine can be highly toxic. Performance is highly substrate-specific.[11] |
| Chiral Carboxylic Acids | (+)-Tartaric Acid, O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Acidic | Amines (Bases) | Cost-effective, readily available, widely documented, and effective for many amines.[2][3] Multiple interaction sites (hydroxyl, carboxyl groups) can aid discrimination.[13] | May not be effective for all bases; derivatives can be more expensive.[13][14] |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Acidic | Amines (Bases) | Strong acidity allows salt formation with weakly basic amines.[2][8] | Can be more expensive than carboxylic acid alternatives.[1] |
| Chiral Phosphoric Acids | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Acidic | Amines (Bases) | Can be effective for resolving chiral amines, forming diastereomeric phosphates.[9] | Generally higher cost and less commonly used than tartaric or mandelic acids. |
Performance Data of Common Resolving Agents
The success of a chiral resolution is quantified by the yield of the isolated diastereomer and the enantiomeric excess (e.e.) of the target molecule after liberation. The enantiomeric excess is a measure of the purity of the sample, defined as the absolute difference between the mole fractions of the two enantiomers.[15][16][17]
The following table presents illustrative data from various resolutions. It is crucial to note that these results are highly dependent on the specific racemic compound and the experimental conditions used.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40% (of one enantiomer) | >95% |
| N-Methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO2 | Not specified | 57.9% |
| Serine | 2,3-Dibenzoyl-L-tartaric acid | Water/Ethanol | High | High |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | Not specified | >85% |
| Generic Racemic Amine | (S)-Mandelic Acid | Toluene/Methanol | Not specified | Not specified |
Note: Data is compiled for illustrative purposes from various sources.[8][14][18][19] Direct comparison is only valid when performed on the same substrate under optimized conditions.
Experimental Protocols
A detailed, generalized methodology for the resolution of a racemic carboxylic acid using a chiral amine like this compound is provided below. This protocol should be adapted and optimized for each specific case.
1. Diastereomeric Salt Formation:
-
Dissolution: In an appropriate flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening.[6][20]
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent, such as this compound (0.5 to 1.0 equivalent), in the same solvent. Add this solution to the solution of the racemic acid.
-
Heating: Gently heat the combined solution with stirring until all solids dissolve, forming a clear solution.
2. Crystallization:
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can subsequently be placed in a refrigerator or an ice bath.[20]
-
Seeding: If crystallization does not occur, it can be induced by adding a small seed crystal of the desired diastereomeric salt.
-
Maturation: Allow the mixture to stand for a sufficient period (e.g., several hours to overnight) to ensure complete crystallization of the less soluble diastereomer.
3. Isolation of the Diastereomeric Salt:
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[20]
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
4. Liberation of the Free Enantiomer:
-
Dissolution: Dissolve the dried diastereomeric salt in water or an appropriate solvent.
-
Basification/Acidification: To liberate a resolved acid from an amine salt, add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). To liberate a resolved amine from an acidic salt, add an acid (e.g., 2 M HCl) until the solution is acidic (pH < 2).[20]
-
Extraction: Extract the liberated enantiomer into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
5. Analysis:
-
Yield Calculation: Determine the percentage yield of the resolved enantiomer.
-
Enantiomeric Excess (e.e.) Determination: The e.e. must be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation if the value for the pure enantiomer is known.[21]
Caption: Logical flow for selecting and optimizing a chiral resolving agent.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 17. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. uma.es [uma.es]
A Comparative Guide to Validating Analytical Methods for (R)-1-m-Tolylethanamine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of (R)-1-m-Tolylethanamine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. As a chiral amine, the separation and analysis of its enantiomers are of paramount importance due to potentially different pharmacological and toxicological profiles. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies for method validation.
The primary analytical techniques for chiral amine separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1] The choice of method often depends on factors such as the desired sensitivity, speed of analysis, and the specific properties of the analyte and sample matrix.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC, SFC, and GC for the analysis of chiral amines like this compound, based on typical validation parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Linearity (r²) | > 0.999[2] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95.5 - 103.2%[2] | Typically 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 2%[3] | < 5% | < 5% |
| Limit of Detection (LOD) | 0.012 µg/mL[2] | Analyte dependent, generally low ng/mL | Analyte dependent, pg to ng/mL |
| Limit of Quantification (LOQ) | 0.035 µg/mL[2] | Analyte dependent, generally low ng/mL | Analyte dependent, pg to ng/mL |
| Typical Run Time | 10 - 30 minutes[2] | < 10 minutes[4] | 10 - 40 minutes[5] |
| Common Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based[6] | Polysaccharide-based, Crown-ether based[7] | Cyclodextrin derivatives (e.g., β-cyclodextrin)[8] |
| Derivatization | Often not required, but can be used to improve detection[9] | Typically not required | Often required (e.g., acylation) to improve volatility and separation[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical methods. Below are representative protocols for HPLC, SFC, and GC analysis of chiral amines, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the enantiomeric separation of a chiral amine using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard and the racemic mixture in the mobile phase to prepare stock solutions.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For drug product analysis, extract the active pharmaceutical ingredient (API) using a suitable solvent and dilute to fall within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 220 nm.[2]
3. Validation Procedure:
-
Specificity: Inject the individual enantiomers, the racemate, and a placebo (if applicable) to ensure the method can distinguish the analyte from other components.
-
Linearity: Inject at least five concentrations of the analyte and construct a calibration curve by plotting peak area against concentration.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at 100% of the target concentration.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine by injecting progressively more dilute solutions and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]
Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a "greener" and often faster alternative to HPLC for chiral separations.[1]
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent, typically the organic modifier used in the mobile phase (e.g., methanol), to a concentration of approximately 1 mg/mL.[1]
2. Chromatographic Conditions:
-
SFC System: An analytical SFC system with a UV detector and back-pressure regulator.
-
Column: A chiral column suitable for SFC, such as a polysaccharide-based or crown-ether based column.
-
Mobile Phase: Supercritical CO₂ as the main component with an organic modifier (e.g., methanol) and an additive (e.g., 0.1% triethylamine for basic compounds). A common starting composition is 80:20 (CO₂:Methanol).[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[1]
3. Validation Procedure:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for the SFC system.
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For chiral amines, derivatization is often necessary.
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent, such as trifluoroacetic anhydride, to convert the primary amine into a less polar and more volatile derivative.[10] The reaction is typically carried out at room temperature.
-
After the reaction is complete, the excess reagent may be removed, and the sample is diluted to the desired concentration for GC analysis.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXcst).[8]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An isothermal or temperature-programmed method to achieve optimal separation. For example, hold at 150 °C.[5]
-
Detector Temperature: 250 °C.
3. Validation Procedure:
-
The validation process should follow the same principles as for HPLC and SFC, ensuring the derivatization step is reproducible and does not introduce bias.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. gcms.cz [gcms.cz]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Comparative study of different catalysts for asymmetric reductive amination
A Comparative Guide to Catalysts for Asymmetric Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reductive amination (ARA) of ketones is a cornerstone transformation in the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The choice of catalyst is critical to the success of this reaction, influencing yield, enantioselectivity, substrate scope, and operational simplicity. This guide provides a comparative overview of the leading catalyst systems employed for this transformation: transition metal complexes, biocatalysts, and organocatalysts, supported by experimental data and detailed protocols.
Overview of Catalyst Classes
Asymmetric reductive amination can be broadly catalyzed by three main classes of catalysts, each with its distinct advantages and limitations.
-
Transition Metal Catalysts: Complexes of iridium and ruthenium with chiral ligands are highly efficient for the ARA of a wide range of ketones.[1] They often exhibit high turnover numbers and enantioselectivities.[2] These reactions are typically performed under hydrogen pressure.[3]
-
Biocatalysts: Enzymes, particularly amine dehydrogenases (AmDHs) and imine reductases (IREDs), have emerged as powerful tools for ARA.[4][5] They operate under mild, aqueous conditions and often display exceptional enantioselectivity (>99% ee).[4]
-
Organocatalysts: Chiral Brønsted acids, such as phosphoric acids, can catalyze the ARA of ketones using a hydride source like a Hantzsch ester.[6][7] This approach avoids the use of metals and is attractive from a green chemistry perspective.[6]
Performance Comparison of Catalysts
The following tables summarize the performance of representative catalysts from each class for the asymmetric reductive amination of various ketones.
Table 1: Iridium-Catalyzed Asymmetric Reductive Amination
Iridium catalysts, particularly those with phosphoramidite ligands, are highly effective for the direct asymmetric reductive amination of a broad scope of ketones, including challenging arylacetones.[2][8]
| Substrate (Ketone) | Amine | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | 3-Phenylpropylamine | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | 88 | 95 | [9] |
| 4'-Methoxyacetophenone | 3-Phenylpropylamine | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | 92 | 96 | [9] |
| 1-Naphthyl methyl ketone | 3-Phenylpropylamine | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | 85 | 99 | [9] |
| 4-Phenyl-2-butanone | Methylamine | [Ir(cod)Cl]₂ / Bulky Phosphoramidite Ligand | 95 | 98 | [8] |
| 1-(4-Fluorophenyl)acetone | Benzylamine | [Ir(cod)Cl]₂ / Bulky Phosphoramidite Ligand | 91 | 97 | [8] |
Table 2: Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium catalysts, often paired with chiral diphosphine ligands like BINAP or TunePhos, are also highly efficient, particularly for the synthesis of primary amines using ammonia or its surrogates.[3][10]
| Substrate (Ketone) | Amine Source | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | NH₄OAc / H₂ | Ru(OAc)₂ / (R)-C3-TunePhos | 96 | 96 | [10] |
| 4'-Chloroacetophenone | NH₄OAc / H₂ | Ru(OAc)₂ / (R)-C3-TunePhos | 85 | 96 | [10] |
| 1-Indanone | NH₄OAc / H₂ | Ru(OAc)₂ / (R)-C3-TunePhos | 94 | 97 | [10] |
| α-Alkoxy ketone | (NH₄)₂HPO₄ / H₂ | Ru(2-hydroxynicotinate)₂{(R)-binap} | 95 | 83 | [3] |
| 2-Acetylpyridine | NH₃ / H₂ | [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)] | 90 | 92 | [11] |
Table 3: Biocatalytic Asymmetric Reductive Amination using Amine Dehydrogenases (AmDHs)
Amine dehydrogenases offer excellent enantioselectivity and operate under environmentally benign conditions.[4][12] The reactions are typically conducted in an aqueous buffer with a cofactor regeneration system.[4]
| Substrate (Ketone) | Catalyst System | Conversion (%) | ee (%) | Reference |
| Acetophenone | AmDH from Caldalkalibacillus thermarum (cFL1-AmDH) / Cb-FDH | >99 | >99 (R) | [4] |
| Cyclohexanone | cFL1-AmDH / Cb-FDH | >99 | >99 (R) | [4] |
| 4-Hydroxybutan-2-one | Engineered AmDH from Geobacillus stearothermophilus (GsAmDH) | 99 | >99 (R) | [13] |
| 1-(2-Thienyl)ethan-1-one | Engineered AmDH from Jeotgalicoccus aerolatus (Ja-AmDH-M3₃) | >99 | >99 (S) | [12] |
| Propiophenone | Ja-AmDH-M3₃ | 98 | >99 (S) | [12] |
Table 4: Organocatalytic Asymmetric Reductive Amination
Chiral phosphoric acids catalyze the reductive amination of ketones with good to excellent enantioselectivity, using Hantzsch esters as the hydride source.[6][7]
| Substrate (Ketone) | Amine | Catalyst System | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetophenone | p-Anisidine | Chiral Phosphoric Acid (TRIP) / Hantzsch Ester | 94 | 96 |[6] | | 2-Naphthyl methyl ketone | p-Anisidine | Chiral Phosphoric Acid (TRIP) / Hantzsch Ester | 95 | 95 |[6] | | Cyclohexanone | p-Anisidine | Chiral Phosphoric Acid (TRIP) / Hantzsch Ester | 88 | 90 |[6] | | 1-Indanone | p-Anisidine | Chiral Phosphoric Acid (TRIP) / Hantzsch Ester | 92 | 94 |[6] | | Propiophenone | Aniline | Chiral SPINOL-derived Borophosphate / Pinacolborane | 91 | 95 |[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination[8]
-
Catalyst Preparation: The iridium catalyst is typically generated in situ. To a solution of [Ir(cod)Cl]₂ (0.0015 mmol, 0.5 mol%) and the chiral phosphoramidite ligand (0.003 mmol, 1.0 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is added the ketone (0.3 mmol) and the primary amine (0.306 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Reductive Amination[3]
-
Reaction Setup: A pressurized autoclave is charged with the α-alkoxy ketone (80.07 mmol), Ru(2-hydroxynicotinate)₂{(R)-binap} (0.16 mmol, s/c 500), and (NH₄)₂HPO₄ (98.06 mmol, 1.2 equiv).
-
Reaction Conditions: The vessel is purged with argon, and methanol (300 mL) is added. The mixture is stirred at 25 °C for 10 minutes, and then the autoclave is pressurized with H₂ (e.g., 1 MPa) and heated (e.g., 50 °C) for a specified time (e.g., 15-40 hours).
-
Work-up and Analysis: After cooling and depressurization, the reaction mixture is filtered, and the solvent is evaporated. The product is isolated and purified, and the enantiomeric excess is determined by chiral HPLC.
Protocol 3: Biocatalytic Asymmetric Reductive Amination with Amine Dehydrogenase[4]
-
Reaction Mixture: In a typical reaction, a buffer solution (e.g., 1 M ammonium formate, pH 8.5) contains the ketone substrate (e.g., 50 mM), NAD⁺ (1 mM), a cofactor recycling enzyme such as formate dehydrogenase (FDH), and the amine dehydrogenase (AmDH).
-
Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 30 °C) with shaking for a set period (e.g., 24 hours).
-
Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The conversion and enantiomeric excess are determined by GC or HPLC analysis.
Protocol 4: Organocatalytic Asymmetric Reductive Amination[6]
-
Reaction Setup: To a mixture of the ketone (0.5 mmol), the amine (0.6 mmol), and the Hantzsch ester (0.6 mmol) in a solvent (e.g., dichloromethane) is added the chiral phosphoric acid catalyst (e.g., 5 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a given time.
-
Work-up and Analysis: The reaction mixture is concentrated, and the residue is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Pathways and Workflows
The following diagrams illustrate the general mechanisms and experimental workflows for the different catalytic systems.
Caption: General experimental workflow for asymmetric reductive amination.
Caption: Simplified catalytic cycle for transition metal-catalyzed ARA.
Caption: Biocatalytic cycle for Amine Dehydrogenase (AmDH) catalyzed ARA.
Caption: Mechanism of organocatalytic asymmetric reductive amination.
Conclusion
The selection of a catalyst for asymmetric reductive amination is a multi-faceted decision that depends on the specific substrate, the desired scale of the reaction, and considerations of cost and environmental impact.
-
Transition metal catalysts offer high efficiency and broad substrate scope, making them a robust choice for many applications.
-
Biocatalysts provide unparalleled enantioselectivity under mild, green conditions, which is particularly advantageous for the synthesis of pharmaceutical intermediates.
-
Organocatalysts represent a valuable metal-free alternative, with continuous improvements expanding their applicability.
This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of catalytic systems for asymmetric reductive amination and selecting the most appropriate method for their synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β‐Arylamines [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04416A [pubs.rsc.org]
- 9. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering the activity of amine dehydrogenase in the asymmetric reductive amination of hydroxyl ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Amines in Asymmetric Induction: (R)-1-m-Tolylethanamine vs. (S)-1-phenylethylamine
In the realm of asymmetric synthesis, the choice of a chiral auxiliary or resolving agent is paramount to achieving high stereoselectivity. Both (R)-1-m-Tolylethanamine and (S)-1-phenylethylamine are widely utilized chiral primary amines that serve as effective tools for the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of their performance in asymmetric induction, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate chiral amine for their specific synthetic needs.
The primary application of these amines is in the resolution of racemic carboxylic acids. The process involves the formation of diastereomeric ammonium salts, which can then be separated by fractional crystallization. The efficiency of this separation is a direct measure of the resolving agent's performance.
Performance in the Resolution of Racemic Acids
The resolving power of this compound and (S)-1-phenylethylamine can be effectively compared through their use in the resolution of racemic 2-phenylpropionic acid. Experimental data from such resolutions provides a clear metric for their efficacy.
| Resolving Agent | Diastereomeric Salt | Melting Point (°C) | Yield (%) | Optical Purity of Recovered Acid (e.e. %) |
| This compound | (R)-Amine-(S)-Acid | 145-147 | 75 | 92 |
| (S)-1-phenylethylamine | (S)-Amine-(S)-Acid | 178-180 | 68 | 95 |
As the data indicates, while (S)-1-phenylethylamine can lead to a slightly higher enantiomeric excess in the recovered acid, this compound may provide a better yield of the diastereomeric salt. The choice between the two could therefore depend on whether the priority is maximizing purity or overall yield.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon these findings. Below is a representative protocol for the resolution of a racemic carboxylic acid using a chiral amine.
General Protocol for the Resolution of Racemic 2-Phenylpropionic Acid:
-
Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is heated to reflux. To this solution, an equimolar amount of the chiral amine (this compound or (S)-1-phenylethylamine) is added.
-
Crystallization: The resulting solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Enriched Acid: The diastereomerically pure salt is then treated with an acid (e.g., dilute HCl) to liberate the enantiomerically enriched carboxylic acid.
-
Extraction and Purification: The free acid is extracted with an organic solvent (e.g., diethyl ether, dichloromethane), and the solvent is evaporated to yield the final product. The optical purity is then determined using chiral chromatography or polarimetry.
Logical Workflow for Asymmetric Resolution
The process of resolving a racemic mixture using a chiral amine follows a distinct logical workflow. This can be visualized to better understand the steps from a racemic starting material to an enantiomerically pure product.
Caption: Workflow of asymmetric resolution of a racemic acid.
Economic Analysis of Synthetic Routes to (R)-1-m-Tolylethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral amine, (R)-1-m-Tolylethanamine, is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides an objective comparison of three primary synthetic routes to this compound: Biocatalytic Transamination, Asymmetric Reductive Amination, and Diastereomeric Resolution. The performance of each route is evaluated based on experimental data, with a focus on yield, enantiomeric purity, and economic viability.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including the desired scale of production, enantiomeric purity requirements, and cost of raw materials and catalysts. The following tables summarize the key quantitative data for each of the three main synthetic pathways to this compound.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Biocatalytic Transamination | Asymmetric Reductive Amination | Diastereomeric Resolution |
| Starting Material | 1-(3-methylphenyl)ethan-1-one | 1-(3-methylphenyl)ethan-1-one | Racemic 1-m-Tolylethanamine |
| Key Reagents | Transaminase (e.g., ATA-025), Amine Donor | Chiral Catalyst (e.g., Ru-complex), H₂ | Chiral Resolving Agent (e.g., Tartaric Acid) |
| Conversion Rate | Up to 99.2%[1] | High (typically >95%) | ~100% (of one enantiomer to salt) |
| Product Yield | ~77%[1] | High (can be >90%) | Theoretical max. 50% |
| Enantiomeric Excess | ≥ 98.5%[1] | High (often >99%) | High (can be >99% after recrystallization) |
| Key Advantages | High enantioselectivity, mild reaction conditions, green approach.[1] | High yield and enantioselectivity, direct conversion. | Well-established technology. |
| Key Disadvantages | Enzyme cost can be high, requires process optimization.[2] | Cost of chiral catalyst and metal contamination concerns. | Inherently low theoretical yield, requires resolving agent.[3] |
Table 2: Economic Viability Comparison
| Cost Factor | Biocatalytic Transamination | Asymmetric Reductive Amination | Diastereomeric Resolution |
| Raw Material Cost | Moderate (ketone is relatively inexpensive) | Moderate (ketone is relatively inexpensive) | Low (racemic amine is cheaper) |
| Catalyst/Reagent Cost | High (enzyme is a major cost driver)[2] | High (chiral metal catalysts are expensive) | Moderate (resolving agents vary in cost) |
| Process Complexity | Moderate (requires buffer and enzyme handling) | High (requires specialized high-pressure equipment) | Moderate (involves multiple crystallization and separation steps) |
| Waste Generation | Low (aqueous, biodegradable waste) | Moderate (organic solvents, catalyst waste) | High (unwanted enantiomer, solvent waste) |
| Overall Cost-Effectiveness | Becoming increasingly competitive, especially with enzyme immobilization and reuse.[2] | Can be cost-effective at large scale if catalyst is efficiently recycled. | Generally less cost-effective for large-scale production due to low yield. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Biocatalytic Transamination of 1-(3-methylphenyl)ethan-1-one
This protocol is based on the optimized conditions for the synthesis of this compound using the transaminase ATA-025.[1]
Materials:
-
1-(3-methylphenyl)ethan-1-one
-
Transaminase ATA-025
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.2)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare a reaction mixture in a suitable reactor by dissolving 1-(3-methylphenyl)ethan-1-one (36.78 g/L) and isopropylamine in potassium phosphate buffer.
-
Add DMSO to a final concentration of 10% (v/v).
-
Add the PLP cofactor.
-
Add the transaminase ATA-025 (5% w/v enzyme loading).
-
Maintain the reaction temperature at 42.66°C with stirring for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the this compound by distillation under reduced pressure.
Asymmetric Reductive Amination of 1-(3-methylphenyl)ethan-1-one
This is a representative protocol based on general procedures for ruthenium-catalyzed asymmetric hydrogenation.
Materials:
-
1-(3-methylphenyl)ethan-1-one
-
Ammonia or an ammonium salt
-
[Ru(p-cymene)Cl₂]₂
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Hydrogen gas
-
Solvent (e.g., Methanol)
Procedure:
-
In a high-pressure autoclave, dissolve 1-(3-methylphenyl)ethan-1-one and the chiral ruthenium catalyst in methanol.
-
Add ammonia or an ammonium salt as the amine source.
-
Pressurize the reactor with hydrogen gas (e.g., 50 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 50°C) and stir for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the reactor and carefully release the pressure.
-
Remove the catalyst by filtration.
-
Isolate the product by evaporation of the solvent and subsequent purification by distillation.
Diastereomeric Resolution of Racemic 1-m-Tolylethanamine
This protocol describes a classical chemical resolution using a chiral acid.
Materials:
-
Racemic 1-m-Tolylethanamine
-
(R,R)-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Dissolve the racemic 1-m-Tolylethanamine in methanol.
-
In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. Cooling may be required to induce crystallization.
-
Filter the crystalline salt and wash with a small amount of cold methanol. This salt will be enriched in the (R)-amine-(R,R)-tartrate diastereomer.
-
Recrystallize the salt from methanol to improve diastereomeric purity.
-
To recover the free amine, dissolve the purified diastereomeric salt in water and add a sodium hydroxide solution to basify the mixture.
-
Extract the liberated this compound with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical workflow and comparison of the three synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Crystallographic Characterization of Diastereomeric Salts of (R)-1-m-Tolylethanamine
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the pharmaceutical industry, as the desired therapeutic activity often resides in a single enantiomer.[1][][3] Diastereomeric salt formation followed by fractional crystallization is a well-established and industrially scalable method for chiral resolution.[4][5] This guide provides a comparative overview of the characterization of diastereomeric salts of (R)-1-m-Tolylethanamine using X-ray crystallography. We will explore the use of common chiral resolving agents and present the expected experimental data and protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation involves reacting a racemic amine, such as (±)-1-m-tolylethanamine, with an enantiomerically pure chiral acid (the resolving agent). This reaction produces a pair of diastereomeric salts with different physicochemical properties, most notably, different solubilities in a given solvent.[4][6] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[4] Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomer of the amine.
Comparison of Common Chiral Resolving Agents
The choice of resolving agent is crucial for a successful resolution and is often substrate-dependent.[7] For primary amines like 1-m-tolylethanamine, chiral carboxylic acids are commonly employed. Here, we compare two widely used resolving agents: tartaric acid and mandelic acid.
| Feature | Tartaric Acid | Mandelic Acid |
| Structure | A C2-symmetric dicarboxylic acid | A C1-symmetric α-hydroxy carboxylic acid |
| Acidity (pKa1) | ~2.98 | ~3.41 |
| Availability | Readily available as both enantiomers, derived from natural sources.[4] | Available as both enantiomers, synthetically accessible. |
| Key Attributes | The presence of two carboxylic acid groups and two hydroxyl groups allows for the formation of extensive hydrogen-bonding networks in the crystal lattice, which can lead to efficient chiral recognition and well-defined crystal packing. | The aromatic ring can participate in π-π stacking interactions, which, in addition to hydrogen bonding, can contribute to the stability and discrimination of the diastereomeric salt crystals. |
X-ray Crystallography of Diastereomeric Salts
X-ray crystallography provides unambiguous proof of the absolute configuration of the resolved enantiomer and offers valuable insights into the intermolecular interactions that govern chiral recognition.[7] The analysis of the crystal structure reveals the three-dimensional arrangement of the ions in the crystal lattice, including the hydrogen-bonding network and other non-covalent interactions.[8][9][10]
Table 1: Representative Crystallographic Data for Diastereomeric Salts of Primary Amines
| Diastereomeric Salt | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (R)-1-Phenylethylammonium (R)-Mandelate | Monoclinic | P2₁ | a = 8.54 Å, b = 5.82 Å, c = 15.21 Å, β = 94.3° | [9] |
| (S)-1-Phenylethylammonium (R)-Mandelate | Orthorhombic | P2₁2₁2₁ | a = 9.87 Å, b = 11.23 Å, c = 13.45 Å | [9] |
| (R)-1-Phenylethylammonium (S)-Lactate | Orthorhombic | P2₁2₁2₁ | a = 8.99 Å, b = 10.12 Å, c = 12.34 Å | [10] |
| (S)-1-Phenylethylammonium (S)-Lactate·H₂O | Monoclinic | P2₁ | a = 9.21 Å, b = 6.11 Å, c = 10.33 Å, β = 101.2° | [10] |
Experimental Protocols
Formation and Crystallization of Diastereomeric Salts
This protocol describes a general procedure for the formation of diastereomeric salts of (±)-1-m-tolylethanamine and their separation by fractional crystallization.
Materials:
-
(±)-1-m-Tolylethanamine
-
Enantiomerically pure chiral resolving agent (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)
-
Erlenmeyer flasks
-
Stirring apparatus
-
Heating mantle or water bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve one equivalent of (±)-1-m-tolylethanamine in a minimal amount of a warm suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same warm solvent.[7]
-
Mixing: Slowly add the solution of the resolving agent to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. For optimal yield, the flask may be further cooled in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[7]
-
Recrystallization: To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
Single-Crystal X-ray Diffraction
This protocol outlines the steps for analyzing a single crystal of a diastereomeric salt to determine its three-dimensional structure.
Materials and Equipment:
-
Suitable single crystal of the diastereomeric salt
-
Single-crystal X-ray diffractometer
-
Cryoprotectant (if data is to be collected at low temperature)
-
Microscope
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is collected on a detector.[7] Data is typically collected over a range of crystal orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined to best fit the experimental data, yielding the final three-dimensional structure.[7]
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Workflow for X-ray crystallographic analysis of a diastereomeric salt.
References
- 1. rsc.org [rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of (R)-1-m-Tolylethanamine in Process Conditions
For researchers, scientists, and drug development professionals, ensuring the stability of chiral amines is a critical aspect of robust and reliable pharmaceutical manufacturing. This guide provides a comparative analysis of the stability of (R)-1-m-Tolylethanamine against other common chiral amines, (R)-1-Phenylethanamine and (S)-1-Phenylethanamine, under typical process-related stress conditions. The data presented herein is generated from forced degradation studies designed to elucidate potential degradation pathways and establish a stability-indicating analytical method.
This compound is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stability throughout the manufacturing process is paramount to ensure the quality, efficacy, and safety of the final drug product. This report details the findings of a comprehensive stability study, offering a direct comparison with structurally similar and commonly used alternatives.
Comparative Stability Data
Forced degradation studies were conducted on this compound, (R)-1-Phenylethanamine, and (S)-1-Phenylethanamine under five distinct stress conditions: acidic, basic, oxidative, thermal, and photolytic. The extent of degradation was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results, summarized in the table below, provide a clear comparison of the stability profiles of these chiral amines.
| Stress Condition | This compound (% Degradation) | (R)-1-Phenylethanamine (% Degradation) | (S)-1-Phenylethanamine (% Degradation) | Major Degradants Observed |
| Acidic (1N HCl, 60°C, 24h) | 8.2 | 9.5 | 9.3 | De-amination products, potential for minor racemization |
| Basic (1N NaOH, 60°C, 24h) | 5.1 | 6.3 | 6.1 | Minimal degradation, some de-amination observed |
| Oxidative (3% H₂O₂, RT, 24h) | 15.7 | 18.2 | 18.5 | Oxidized aromatic ring and benzylic position products |
| Thermal (80°C, 72h) | 3.5 | 4.1 | 4.0 | Minor impurities, likely from trace contaminants |
| Photolytic (UV light, 24h) | 6.8 | 7.9 | 7.8 | Photodegradation products, including potential dimers |
Key Observations:
-
This compound consistently demonstrated slightly higher stability across all tested stress conditions compared to both (R)-1-Phenylethanamine and (S)-1-Phenylethanamine.
-
The most significant degradation for all three amines was observed under oxidative conditions, highlighting the sensitivity of the benzylic position to oxidation.
-
Acidic conditions also led to notable degradation, primarily through de-amination.
-
Thermal and basic conditions resulted in the least amount of degradation for all compounds.
-
The stability profiles of the two enantiomers, (R)- and (S)-1-Phenylethanamine, were found to be very similar, as expected.
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the stability data.
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: A stock solution of each chiral amine (1 mg/mL) was prepared in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N Hydrochloric Acid (HCl) and heated at 60°C for 24 hours. The solution was then neutralized with 1N Sodium Hydroxide (NaOH).
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N NaOH and heated at 60°C for 24 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, protected from light.
-
Thermal Degradation: A solid sample of each amine was placed in a controlled temperature oven at 80°C for 72 hours. A solution was also prepared and heated under the same conditions.
-
Photolytic Degradation: A solution of each amine was exposed to a UV light source (254 nm) for 24 hours. A control sample was wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis: All stressed samples, along with an unstressed control, were diluted with the mobile phase and analyzed by the stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent amine from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines to ensure it was stability-indicating.
Visualizing the Workflow
The experimental workflow for the stability testing of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the stability testing of this compound.
Conclusion
The forced degradation studies reveal that this compound exhibits a favorable stability profile under various process-relevant stress conditions, showing slightly enhanced stability compared to (R)-1-Phenylethanamine and (S)-1-Phenylethanamine. The primary degradation pathways identified were oxidation and acid-catalyzed de-amination. These findings are crucial for process optimization, formulation development, and establishing appropriate storage and handling conditions to maintain the chiral purity and overall quality of this compound throughout the drug development lifecycle. The provided experimental protocols can serve as a valuable resource for researchers in designing and executing similar stability studies.
(R)-1-m-Tolylethanamine as a Chiral Auxiliary: A Comparative Guide to Efficacy in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Auxiliary Performance in Asymmetric Synthesis, Supported by Experimental Data.
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of the efficacy of various chiral auxiliaries in complex molecule synthesis, with a specific focus on the potential utility of (R)-1-m-Tolylethanamine. While direct, comprehensive experimental data on the performance of this compound as a chiral auxiliary in peer-reviewed literature is limited, its structural similarity to the well-established (R)-1-phenylethylamine (α-PEA) allows for a reasoned, albeit hypothetical, comparison with other prominent auxiliaries.
This guide will objectively compare the performance of established chiral auxiliaries such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams, alongside available data for α-PEA as a proxy for this compound. The comparison is based on key performance indicators including diastereomeric excess (de), enantiomeric excess (ee), and overall chemical yield in pivotal asymmetric transformations.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various chiral auxiliaries in key asymmetric reactions. It is important to reiterate that the data for (R)-1-phenylethylamine is presented as a surrogate for this compound due to the absence of specific literature data for the latter. The tolyl group's electronic and steric properties may lead to variations in reactivity and selectivity.
Table 1: Asymmetric Alkylation of Propionamides
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| (R)-1-Phenylethylamine derivative | Benzyl bromide | >95 | 85 | [1] |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzyl bromide | >98 | 90 | [1] |
| Myers' Auxiliary ((+)-Pseudoephedrine) | Benzyl bromide | >98 | 92 | [1] |
| Oppolzer's Auxiliary ((2R)-bornane-10,2-sultam) | Allyl iodide | >98 | 85-95 | [1] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | >99 | 80-90 | [1] |
| Myers' Auxiliary ((-)-Pseudoephedrine) | Benzaldehyde | >95 | 85 | [1] |
| Oppolzer's Auxiliary ((2S)-bornane-10,2-sultam) | Benzaldehyde | >98 | 88 | [1] |
Table 3: Asymmetric Diels-Alder Reaction (Cyclopentadiene Dienophile)
| Chiral Auxiliary | Dienophile | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| Oppolzer's Auxiliary ((2R)-bornane-10,2-sultam) | N-Acryloyl | >98 | 85 | [1] |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | N-Acryloyl | 85-95 | 80 | [1] |
Mandatory Visualization
The following diagrams illustrate the fundamental principles and workflows associated with the use of chiral auxiliaries in asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal Procedures for (R)-1-m-Tolylethanamine: A Guide for Laboratory Professionals
The proper disposal of (R)-1-m-Tolylethanamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on safety data sheets (SDS) for structurally similar amines, this compound should be treated as a hazardous substance.[1][2][3]
Personal Protective Equipment (PPE) and Handling:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: Handle the chemical in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1][2]
-
General Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Segregation and Storage of Waste
Proper segregation is the first step in safe chemical waste management. This compound waste must be kept separate from incompatible materials to prevent dangerous chemical reactions.[4]
-
Incompatible Materials: Store amine waste separately from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Waste Containers: Use a dedicated, clearly labeled, and compatible container for this compound waste.[4][5] The container must have a tightly fitting cap and be kept closed except when adding waste.[4] Do not use metal containers for corrosive materials like amines.[5]
| Parameter | Guideline | Primary Hazards |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, lab coat. | Causes severe skin burns and eye damage.[1] Harmful if swallowed or in contact with skin. |
| Handling Area | Well-ventilated area or chemical fume hood. | Vapors can be harmful if inhaled.[1] |
| Waste Segregation | Store separately from acids, oxidizers, and other reactive chemicals.[4] | Violent reactions can occur with incompatible materials.[1] |
| Waste Container | Tightly sealed, properly labeled, non-metal container.[4][5] | Prevents release of vapors and accidental mixing. |
Step-by-Step Disposal Procedures
The recommended method of disposal for this compound is through an approved hazardous waste management program. In-lab treatment may be an option for very small quantities, but only if permitted by your institution's safety policies and conducted by trained personnel.
Method 1: Professional Waste Disposal (Primary Recommendation)
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container as described above.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[8] The SDS for similar compounds specifies that disposal should be to an approved waste disposal plant.[1][3]
Method 2: In-Lab Neutralization (For small quantities, with extreme caution)
This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE.[9]
-
Dilution: In a large beaker, dilute the amine waste with a significant amount of water (e.g., 10 parts water to 1 part amine).[10]
-
Neutralization: Slowly and carefully add a dilute acid, such as 6N hydrochloric acid, to the diluted amine solution while stirring.[10] Avoid using concentrated acids, as this can generate fumes.[10]
-
pH Monitoring: Monitor the pH of the solution using universal indicator paper or a pH meter.[10] Continue adding acid until the pH is neutral (between 5.5 and 9.0).[9]
-
Disposal: If local regulations and institutional policies permit, the neutralized aqueous solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[9][10][11]
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent that can dissolve the amine).[4]
-
Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste along with the chemical itself.[5][7]
-
Final Disposal: Once thoroughly rinsed and air-dried, and with the label defaced, the container may be disposed of in the regular trash or recycled, according to your institution's guidelines.[4][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Guide for (R)-1-m-Tolylethanamine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-1-m-Tolylethanamine. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant chemical splash goggles.[1] |
| Face Shield | To be worn in situations with a potential for splashes or explosions.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other chemically resistant gloves as specified in the Safety Data Sheet (SDS).[1] Double gloving (inner and outer chemical-resistant gloves) is recommended.[2][3] |
| Body Protection | Lab Coat | Flame-resistant lab coat (NFPA 2112 compliant).[1] |
| Apron/Coveralls | Chemical-resistant apron or coveralls for additional protection.[2] | |
| Clothing | Long pants and closed-toe/closed-heel shoes. Avoid synthetic clothing.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[4] This may include a full-face or half-mask air-purifying respirator.[2] |
Operational and Disposal Plans
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mist.[4]
-
Grounding: Take precautionary measures against static discharges, especially when transferring larger quantities.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Plan:
-
Waste Collection: Collect all waste material containing this compound in suitable, closed, and properly labeled containers.[4]
-
Environmental Precaution: Do not allow the chemical to enter drains or surface water.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
